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Cupricoleate

Cat. No.: B13394931
M. Wt: 626.5 g/mol
InChI Key: SVOAENZIOKPANY-UHFFFAOYSA-L
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Description

Historical Perspectives in Metal Carboxylate Chemistry

The study of metal carboxylates, such as cupric oleate (B1233923), is a significant area within coordination chemistry. These compounds, formed between a metal ion and the carboxylate group of a carboxylic acid, have long been a subject of scientific inquiry. The coordination geometry of copper(II) carboxylates is diverse, with a common structural motif being the dinuclear "paddle-wheel" dimer. analis.com.my In this arrangement, two copper(II) ions are bridged by four carboxylate groups. analis.com.my The investigation into such structures is crucial for understanding the magnetic and electronic properties of these materials. Over the decades, research has expanded from basic synthesis and characterization to exploring their potential in various applications, driven by the unique properties arising from the metal-ligand interaction.

Interdisciplinary Significance of Oleate Complexes in Chemical Sciences

Oleate complexes, including cupric oleate, hold importance across multiple chemical disciplines. In materials science, they serve as precursors for the synthesis of nanoparticles. uenr.edu.ghworldscientific.com For instance, the thermal decomposition of cupric oleate is a method used to produce copper and copper oxide nanoparticles, which have applications in catalysis and electronics. worldscientific.comacs.orgresearchgate.net The oleate ligands act as capping agents, controlling the size and preventing the agglomeration of the nanoparticles. acs.org In organic chemistry, metal oleates can function as catalysts. From a physical chemistry perspective, the self-assembly of these complexes into various structures is a topic of ongoing research.

Scope and Research Objectives for Cupricoleate Investigations

Current research on cupric oleate is multifaceted, with several key objectives. A primary goal is the development of controlled and efficient synthesis methods. Techniques such as precipitation reactions, chemical reduction, and electrochemical synthesis are actively being explored and optimized. atamanchemicals.comanalis.com.myiaea.org For example, electrochemical synthesis using a copper anode in the presence of oleic acid has been shown to be a successful method. analis.com.myiaea.org

Another major research focus is the detailed characterization of cupric oleate's physical and chemical properties. This includes determining its crystal structure, thermal stability, and spectroscopic signatures. uenr.edu.ghiaea.org Understanding these fundamental properties is essential for its application. For example, thermogravimetric analysis (TGA) is used to study the thermal decomposition behavior of cupric oleate, which is critical for its use as a nanoparticle precursor. worldscientific.commedcraveonline.com

Furthermore, investigations are aimed at exploring and expanding the applications of cupric oleate. Its role as a precursor for nanomaterials is a particularly active area of study, with research focusing on controlling the size and morphology of the resulting nanoparticles for specific catalytic or electronic applications. uenr.edu.ghworldscientific.comacs.orgresearchgate.net Other documented applications include its use as an emulsifier, dispersant, and combustion improver in fuel oils. atamanchemicals.com

Interactive Data Table: Synthesis Methods of Cupric Oleate

Synthesis MethodDescriptionKey ReagentsTypical ConditionsReference
Precipitation Reaction A common method involving the reaction of a soluble copper salt with a soluble oleate salt in an aqueous solution, leading to the precipitation of insoluble cupric oleate.Copper(II) sulfate (B86663), Sodium oleateElevated temperatures (e.g., 70-80°C) with stirring. atamanchemicals.comchemicalbook.com
Reaction with Copper Oxide or Carbonate Oleic acid is reacted directly with copper(II) oxide or basic copper carbonate.Oleic acid, Copper(II) oxide or Basic copper carbonateNot specified in detail. atamanchemicals.comchemicalbook.com
Electrochemical Synthesis An electrolytic cell with a copper anode and a graphite (B72142) cathode is used. Copper ions are released from the anode and react with oleic acid in the electrolyte.Copper foil (anode), Graphite rod (cathode), Oleic acid, Ammonium acetate (B1210297) (supporting electrolyte)Applied voltage (e.g., 10 V), room temperature (~27°C), for a set duration (e.g., 2 hours). analis.com.myiaea.org
Solvent-Based Synthesis Copper chloride and sodium oleate are dissolved in a mixed solvent system and heated. The product is recovered from the organic layer.Copper(II) chloride dihydrate, Sodium oleateEthanol (B145695), distilled water, and hexane (B92381) mixture, heated to 70°C for 4 hours. uenr.edu.gh

Interactive Data Table: Reported Properties of Cupric Oleate

PropertyValue/DescriptionReference
Chemical Formula C₃₆H₆₆CuO₄ americanelements.com
Molecular Weight ~626.43 g/mol americanelements.com
Appearance Blue to green or brownish solid/powder. atamanchemicals.comchemicalbook.comamericanelements.com
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol and chloroform. atamanchemicals.com
Melting Point 55-58 °C (for an electrochemically synthesized sample). analis.com.my
Thermal Decomposition Decomposes at elevated temperatures (e.g., around 290°C) to form copper or copper oxide nanoparticles. worldscientific.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66CuO4 B13394931 Cupricoleate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H66CuO4

Molecular Weight

626.5 g/mol

IUPAC Name

copper;octadec-9-enoate

InChI

InChI=1S/2C18H34O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

SVOAENZIOKPANY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Cupricoleate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of copper salts with oleic acid or its salts, leading to the formation of cupric oleate (B1233923). These methods are widely employed due to their straightforward nature and scalability.

Precipitation is the most common direct synthesis route for cupric oleate. This method relies on a metathesis or ion exchange reaction between a water-soluble copper(II) salt and an alkali metal oleate in a solvent, typically water. chemicalbook.com The insolubility of cupric oleate in the reaction medium drives the reaction forward, causing the product to precipitate out of the solution. chemicalbook.com

The general reaction involves mixing an aqueous solution of copper(II) sulfate (B86663) with sodium oleate. Upon mixing, a greenish-blue, greasy solid of cupric oleate is formed and can be separated by filtration. sciencemadness.org

Process optimization is crucial for controlling the purity and yield of the final product. Key parameters that are often adjusted include:

Temperature: Reactions are frequently conducted at elevated temperatures, typically between 70-80°C, to ensure complete reaction. A patent for a related ion exchange method notes reaction temperatures can range from 80-200°C. google.com

Stirring: Continuous and strong agitation is necessary to ensure thorough mixing of the reactants and to promote the formation of a uniform precipitate. chemicalbook.com

Reaction Time: The duration of the reaction can vary, with some procedures specifying stirring for 30 minutes, while others may extend for several hours to maximize yield. google.com

Purification: After filtration, the crude product is typically washed with distilled water and ethanol (B145695) to remove unreacted starting materials and soluble byproducts before being dried in a vacuum oven. chemicalbook.com

Table 1: Parameters for Precipitation Synthesis of Cupric Oleate
Copper SourceOleate SourceSolventTypical TemperatureKey Process NotesReference
Copper(II) SulfateSodium OleateWater70–80°CContinuous stirring is required. The product precipitates as a dark green solid.
Inorganic Metal Compound (e.g., Copper Salt)Alkali or Alkaline Earth Metal OleateWater/Ethanol and a non-polar solvent (biphasic)80–200°CIon exchange method where the product is extracted into the oil phase. google.com

The solvent evaporation technique is another direct synthesis method, particularly useful when a higher purity product is desired and when reactants have different solubility profiles. This approach involves reacting a copper salt and an oleate source in a mixed-solvent system. The resulting cupric oleate is preferentially dissolved in one of the solvents, which is then separated and evaporated to yield the final product.

A typical synthesis involves reacting copper(II) chloride dihydrate (CuCl₂·2H₂O) and sodium oleate in a ternary solvent mixture composed of ethanol, distilled water, and hexane (B92381). sciencemadness.org The reaction is heated to around 70°C and maintained for several hours. sciencemadness.org After the reaction is complete, the upper organic layer (hexane), which contains the dissolved cupric oleate complex, is separated from the aqueous layer. sciencemadness.org This organic phase is then washed multiple times with distilled water to remove any remaining water-soluble impurities. Finally, the hexane is removed by evaporation, resulting in the cupric oleate product in a waxy solid form. sciencemadness.org

Table 2: Example of Solvent Evaporation Synthesis of Cupric Oleate
ReactantsSolvent SystemReaction TemperatureReaction TimeIsolation MethodReference
Copper(II) Chloride Dihydrate, Sodium OleateEthanol, Distilled Water, Hexane70°C4 hoursSeparation of the organic (hexane) layer followed by solvent evaporation. sciencemadness.org

Mechanochemical synthesis is an emerging green chemistry approach that utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent or with minimal solvent use. youtube.com This technique can lead to the formation of compounds that may be difficult to obtain through conventional solution-based methods and aligns with principles of sustainability by reducing solvent waste. youtube.com

While detailed literature on the bulk synthesis of cupric oleate via mechanochemistry is limited, the underlying principle can be applied. The direct reaction between a solid copper precursor, such as copper oxide, and oleic acid could be induced through ball milling. The mechanical force promotes intimate contact and molecular rearrangement between the reactants, driving the chemical transformation. youtube.com An analogous process has been demonstrated where burnishing a copper metal surface with oleic acid results in the direct formation of a copper oleate film, indicating that mechanical action can facilitate the reaction. researchgate.net

Indirect Synthesis and Precursor Routes

Indirect methods involve the synthesis of cupric oleate from precursors other than simple copper salts or through its formation directly on a surface. These routes offer alternative pathways to control the material's properties and are relevant in specialized applications like surface coatings and nanomaterial synthesis.

In-situ formation refers to the synthesis of cupric oleate directly on a target surface or within a matrix. This method is particularly relevant for surface modification applications where a thin film of the compound is desired.

A clear example of this process is the formation of a copper oleate lubricant layer on copper coin blanks. researchgate.net In this application, an emulsified oleic acid solution is applied to a copper plate during a burnishing process. The mechanical action and tribological environment of burnishing for as little as one minute provide the energy needed to facilitate a direct chemical reaction between the oleic acid and the copper surface, forming a thin, adherent film of copper oleate. researchgate.net This in-situ synthesized film serves as a protective, monomolecular lubricant layer.

Cupric oleate can also be prepared via the reaction of oleic acid with copper oxide (CuO) or basic copper carbonate. chemicalbook.com This method represents a classic acid-base reaction where the acidic carboxyl group of oleic acid reacts with the basic copper compound. This route can be advantageous as it avoids the introduction of other anions (like sulfate or chloride) into the reaction system.

However, the reactivity of these precursors can vary. While copper(II) oxide is cited as a viable precursor, the reaction with copper hydroxide (B78521) can be problematic. chemicalbook.comsciencemadness.org The reaction between oleic acid and copper hydroxide tends to occur only at the surface of the hydroxide particles. sciencemadness.org The newly formed copper oleate coats the particle, creating a passivating layer that prevents the unreacted copper hydroxide in the core from coming into contact with the oleic acid, thereby stopping the reaction prematurely. sciencemadness.org

Control of Reaction Parameters for Cupricoleate Synthesis

The synthesis of this compound, or copper(II) oleate, is a process where the final product's purity, yield, and physicochemical properties are highly dependent on the precise control of various reaction parameters. Key factors that are manipulated during synthesis include temperature, pressure, the solvent system, and the stoichiometric ratio of reactants. Understanding and optimizing these parameters are crucial for achieving the desired outcome, whether for laboratory-scale research or industrial production.

Temperature and Pressure Influences

Temperature is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics and product formation. Different synthetic methodologies employ a range of temperatures to achieve optimal results. For instance, precipitation reactions involving the mixing of a copper salt solution with an oleate solution are often performed at elevated temperatures. One common procedure involves heating a solution of copper(II) sulfate to between 70–80°C before reacting it with sodium oleate. Another established method reacts copper(II) chloride with sodium oleate in a mixed solvent system, maintaining the temperature at 70°C for four hours to ensure the reaction goes to completion. sciencemadness.org

Conversely, electrochemical synthesis methods have been successfully employed at ambient temperatures. In one such technique, copper(II) oleate complexes were synthesized by the electrochemical oxidation of a copper foil anode in the presence of oleic acid at room temperature, approximately 27°C. semanticscholar.organalis.com.my This demonstrates that the formation of this compound is feasible across a wide temperature spectrum, with the optimal temperature being highly dependent on the specific synthetic route chosen.

While detailed studies on the specific influence of high pressure on this compound synthesis are not extensively documented, the general principles of chemistry suggest it can play a significant role. Increased pressure in a reaction system can influence the activation energy of hydrocarbon generation, with higher pressures often leading to increased yields of certain products. frontiersin.org In materials science, high-pressure torsion (HPT) has been shown to induce the precipitation of solute atoms at temperatures lower than typically required, such as at room temperature. mdpi.com This suggests that pressure could potentially be used to modify the conditions needed for this compound formation, possibly enabling synthesis at lower temperatures or altering the crystalline structure of the final product.

Table 1: Reported Synthesis Temperatures for Copper(II) Oleate

Synthesis MethodReactantsTemperature (°C)Duration
Precipitation Reaction sciencemadness.orgCopper(II) chloride, Sodium oleate704 hours
Precipitation Reaction Copper(II) sulfate, Sodium oleate70–80Not Specified
Electrochemical Synthesis semanticscholar.organalis.com.myCopper foil, Oleic acid~27 (Room Temp.)2 hours

Solvent Effects and Medium Optimization

The choice of solvent or solvent mixture is a determining factor in the synthesis of this compound, affecting reactant solubility, reaction rate, and the ease of product isolation. A notable synthesis of a copper-oleate complex utilizes a triphasic solvent system composed of ethanol, distilled water, and hexane. sciencemadness.org In this system, copper(II) chloride and sodium oleate are dissolved in the ethanol-water-hexane mixture, with the resulting this compound complex being preferentially soluble in the upper organic hexane layer, facilitating its separation and purification. sciencemadness.org The use of high-boiling point organic solvents, such as trioctylamine, has also been reported in the synthesis of related copper-containing nanocrystals. lookchem.com

The polarity of the solvent medium has a profound impact on the structure of the copper carboxylate species formed. Studies on the solvent extraction of copper(II) with lauric acid, a compound structurally similar to oleic acid, provide valuable insights. Research indicates that the nature of the extracted copper complex differs significantly between polar and nonpolar solvents. semanticscholar.org

In nonpolar solvents such as cyclohexane, toluene, and chloroform, the extracted species is typically a larger, dimeric complex with the formula CuL₂(HL)₂, where HL represents the carboxylic acid ligand.

In polar solvents like 1-octanol (B28484) and methyl isobutyl ketone, a simpler monomeric species, CuL₂, is formed.

This difference is attributed to the varying ability of the solvent to solvate the reactants and the resulting complex. Nonpolar solvents favor the formation of more extensively polymerized or aggregated species. This principle is crucial for medium optimization in this compound synthesis, as the choice of solvent polarity can be used to target a specific molecular structure of the final product.

Table 2: Influence of Solvent Polarity on Copper Carboxylate Species

SolventSolvent TypeResulting Copper Complex Species (with Lauric Acid)
CyclohexaneNonpolarCuL₂(HL)₂
TolueneNonpolarCuL₂(HL)₂
ChloroformNonpolarCuL₂(HL)₂
1-OctanolPolarCuL₂
Methyl Isobutyl KetonePolarCuL₂

Data derived from studies on copper(II) laurate extraction, illustrating the principle of solvent effects.

Ligand-to-Metal Ratio Impact

The stoichiometric ratio between the ligand (oleate) and the metal (copper) is a fundamental parameter that must be precisely controlled to ensure complete reaction and high purity of the resulting this compound. In a typical synthesis involving the reaction of a copper(II) salt with an alkali metal oleate, a 2:1 ligand-to-metal molar ratio is employed. For example, a procedure may specify reacting 80 mmol of sodium oleate with 40 mmol of copper(II) chloride, corresponding to the formation of the expected Cu(C₁₈H₃₃O₂)₂ product. sciencemadness.org

Deviations from the optimal stoichiometric ratio can lead to incomplete reactions and the presence of unreacted starting materials in the final product, complicating purification. The impact of the metal-to-ligand ratio is a well-studied phenomenon in the broader field of coordination chemistry and metal-organic frameworks (MOFs). For instance, in the synthesis of Cu-BTC MOFs, adjusting the ratio of the copper salt to the organic linker was found to have a significant effect on the properties of the final material. rsc.orgnih.gov

It was discovered that adjusting the Cu-BTC ratio to 1.09:1.0, a deviation from the more common 1.81:1.0 ratio, resulted in a material with a higher specific surface area and larger micropore volume. rsc.orgsemanticscholar.orgresearchgate.net This was attributed to the generation of more structural defects, which in turn enhanced the material's porosity and adsorption properties. nih.gov While this compound does not form a MOF structure, this research highlights a critical principle: the ligand-to-metal ratio is a powerful tool for tuning the structural and physical properties of the resulting coordination compound. Therefore, precise control of this ratio in this compound synthesis is essential not only for purity but also for potentially modifying the product's final characteristics.

Advanced Spectroscopic and Spectrometric Characterization Methodologies of Cupricoleate

Infrared and Raman Spectroscopic Analysis Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the characterization of cupric oleate (B1233923). These methods probe the vibrational modes of the molecule, offering detailed information on functional groups and the nature of the metal-ligand bond. IR and Raman are complementary, providing a more complete picture of the vibrational landscape. researchgate.net

The infrared spectrum of cupric oleate is characterized by several key absorption bands that confirm its structure and distinguish it from its precursor, oleic acid. The broad, strong band for the carboxylic acid C=O stretch in oleic acid, typically found around 1709-1713 cm⁻¹, is absent in the spectrum of cupric oleate. uenr.edu.ghanalis.com.myresearchgate.net Its disappearance is a primary indicator of the deprotonation of the carboxylic acid and the formation of the copper salt.

In its place, two prominent new bands appear, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). These are typically observed in the regions of 1610–1560 cm⁻¹ and 1440–1360 cm⁻¹, respectively. researchgate.net Specifically, studies have identified the asymmetric stretch at approximately 1590-1592 cm⁻¹ and the symmetric stretch around 1432 cm⁻¹. analis.com.myresearchgate.netresearchgate.net The strong absorptions between 2850 and 2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups within the long hydrocarbon tail of the oleate ligand. uenr.edu.ghresearchgate.net

Raman spectroscopy provides complementary data. While the carboxylate stretches are also visible, Raman is particularly useful for analyzing the C-C stretching region of the hydrocarbon chain (1040–1120 cm⁻¹) and specific low-frequency modes. researchgate.net For instance, peaks observed around 920, 886, and 865 cm⁻¹ in the Raman spectrum of copper oleate have been assigned to the C-C stretching of the α-carbon and CH₂ rocking deformations, with their intensity increasing in more ordered, aggregated phases. researchgate.netresearchgate.net A band corresponding to the Cu-O bond has been identified in the IR spectrum at approximately 596 cm⁻¹. uenr.edu.gh

Table 1: Key Vibrational Band Assignments for Cupric Oleate

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique Reference(s)
2960, 2930, 2855 Asymmetric & Symmetric C-H stretching (CH₃, CH₂) IR researchgate.net
1590 - 1592 Asymmetric COO⁻ stretching (νₐₛ) IR analis.com.myresearchgate.netresearchgate.net
1509 - 1510 Asymmetric COO⁻ stretching IR researchgate.netresearchgate.net
1469 - 1410 Symmetric COO⁻ stretching (νₛ) & CH₂ bending IR researchgate.net
596 Cu-O stretching IR uenr.edu.gh

The carboxylate ligand can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The most common structure for copper(II) carboxylates like cupric oleate is a dinuclear "paddle-wheel" arrangement where two copper atoms are bridged by four oleate ligands. scielo.brrsc.org

Infrared spectroscopy is a powerful method for distinguishing these coordination modes. The key parameter is the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. analis.com.my For comparison, the free oleate ion (as in sodium oleate) has a certain Δν value. When coordinated to copper, this value changes significantly depending on the coordination mode.

Bidentate Bridging: In the common paddle-wheel structure, the carboxylate groups act as bidentate bridging ligands. This coordination mode typically results in a Δν value (νₐₛ - νₛ) that is comparable to or slightly larger than that of the ionic salt. For many copper carboxylates, a Δν separation of less than 200 cm⁻¹ is indicative of bidentate coordination. For cupric oleate, the observed bands at ~1590 cm⁻¹ and ~1432 cm⁻¹ give a Δν of approximately 158 cm⁻¹, consistent with a bridging or chelating bidentate structure. analis.com.myresearchgate.net

Monodentate: In a monodentate coordination, where the carboxylate binds through only one oxygen atom, the C=O double bond character of the other oxygen is enhanced, while the C-O single bond character of the coordinating oxygen is reduced. This leads to a much larger separation (Δν) between the νₐₛ and νₛ frequencies, closer to that seen in esters.

Bidentate Chelating: In a chelating mode, where both oxygens bind to the same metal ion, the Δν value is typically significantly smaller than in the ionic or bridging forms.

Therefore, by carefully analyzing the positions of the carboxylate stretching bands, the dominant coordination environment of the Cu(II) ions in cupric oleate can be reliably inferred. rsc.org

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to cupric oleate is complicated by the paramagnetic nature of the Copper(II) ion (d⁹ configuration). The unpaired electron on the Cu(II) center creates a strong local magnetic field, which leads to significant broadening and large chemical shifts (paramagnetic shifts) of the NMR signals for nearby nuclei, often rendering spectra uninterpretable by standard methods. nih.govresearchgate.net However, under specific conditions and with specialized techniques, NMR can provide valuable structural information.

Solid-state NMR (ssNMR) is a potent technique for probing the structure of materials in their native, solid form. For paramagnetic substances like cupric oleate, ssNMR experiments require specialized approaches, such as very fast magic-angle spinning (MAS) rates, to average out some of the anisotropic interactions that contribute to line broadening. researchgate.net

Although direct ssNMR studies on cupric oleate are not widely published, research on analogous paramagnetic copper(II) carboxylate and amino acid complexes demonstrates the potential of this technique. researchgate.netnih.gov The interactions between the unpaired electron and the ligand nuclei (hyperfine interactions) cause large paramagnetic shifts that are highly sensitive to the molecular geometry and the spin density distribution. researchgate.net These shifts, while challenging to analyze, are rich in structural information. The assignment of these heavily shifted signals is often impossible without theoretical support, and modern studies frequently combine experimental ssNMR with Density Functional Theory (DFT) calculations to correlate the observed chemical shifts with specific nuclei in the molecule. researchgate.netosti.gov

For cupric oleate, ¹³C ssNMR could potentially be used to:

Investigate the packing and conformation of the oleate chains in the solid state. Studies on similar long-chain metal carboxylates have shown that doubled resonances in ¹³C spectra can indicate the presence of multiple, distinct ligand conformations within the crystal's asymmetric unit. nsf.gov

Characterize polymorphism, as different crystal packing arrangements would lead to different local electronic environments and thus different paramagnetic shifts.

Confirm the coordination of the carboxylate group to the copper center through the observation of large paramagnetic shifts for the carboxyl carbon.

Obtaining well-resolved NMR spectra of paramagnetic compounds in solution is often even more challenging than in the solid state due to molecular tumbling and efficient relaxation mechanisms. However, ¹H NMR spectra of cupric oleate have been successfully recorded in certain non-aqueous solvents (e.g., DMSO-d₆) and in liposomal formulations. researchgate.netresearchgate.net

The feasibility of solution-state NMR for cupric oleate is likely linked to its tendency to form dinuclear paddle-wheel structures in non-aqueous solutions. atamanchemicals.com Research on other dinuclear copper(II) complexes has shown that when two paramagnetic centers are magnetically coupled (even weakly), it can lead to a significant shortening of the electron spin relaxation time (τₛ). acs.org This rapid electron relaxation effectively averages out the hyperfine coupling to the nuclei, resulting in a dramatic narrowing of the NMR lines, making them sharp enough to be observed and assigned. acs.org This phenomenon explains the observation of unusually sharp and highly shifted ligand signals in some binuclear Cu(II) systems. acs.org

In such cases, ¹H NMR can be used to:

Confirm that the oleate ligand structure remains intact during synthesis or formulation processes. researchgate.net

Monitor chemical reactions involving cupric oleate, such as its transformation into oleamide. researchgate.net

Achieve full signal assignment using a combination of proton relaxation data and two-dimensional correlation spectroscopy (COSY) experiments, providing detailed structural information in solution. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful spectroscopic technique for studying the electronic environment of the paramagnetic Cu(II) center in cupric oleate. ethz.chnih.gov It specifically probes transitions between the spin states of the unpaired electron in the presence of an external magnetic field. The resulting spectrum is highly sensitive to the coordination geometry, the nature of the coordinating atoms, and magnetic interactions between metal centers. scielo.brnih.gov

For cupric oleate, which often exists as a dinuclear paddle-wheel complex, the two S=1/2 Cu(II) ions are antiferromagnetically coupled. This coupling results in a singlet (S=0) ground state and an excited triplet (S=1) state. scielo.brnationalmaglab.org The EPR spectrum arises from transitions within the thermally populated, paramagnetic triplet state.

The EPR spectrum of a powdered or frozen solution sample of cupric oleate is typically characterized by parameters derived from a spin Hamiltonian, including:

g-values: These values are analogous to the chemical shift in NMR and reflect the local electronic environment. For Cu(II) in an axially distorted environment (like the elongated square-pyramidal geometry in the paddle-wheel unit), the spectrum is described by g-parallel (g∥) and g-perpendicular (g⊥). Typical values for copper(II) carboxylates are g∥ ≈ 2.37 and g⊥ ≈ 2.07. scielo.br These values are characteristic of a dₓ²-y² ground state, confirming a Cu(II) ion in an elongated octahedral or square-pyramidal environment. scielo.br

Zero-Field Splitting (D): This parameter describes the splitting of the triplet state energy levels in the absence of a magnetic field, arising from the magnetic dipole-dipole interaction between the two Cu(II) ions and anisotropic exchange. nationalmaglab.org For dinuclear copper carboxylates, D is a direct measure of the Cu-Cu distance and the magnetic coupling. A typical value for a paddle-wheel structure is around -0.33 to -0.34 cm⁻¹. scielo.br

Hyperfine Coupling (A): This is the coupling between the electron spin and the nuclear spin of copper (I = 3/2). This interaction splits the g∥ signal into four lines, and the magnitude of the splitting (A∥) is related to the covalency of the metal-ligand bonds. nih.gov

Therefore, EPR spectroscopy is invaluable for confirming the presence and oxidation state of copper(II), characterizing the coordination geometry around the metal center, and quantifying the magnetic interactions within the dinuclear units of cupric oleate. scielo.brresearchgate.net

Table 2: Typical EPR Parameters for Dinuclear Copper(II) Carboxylate Complexes

Parameter Description Typical Value Reference(s)
g∥ g-tensor component parallel to the principal axis ~2.37 scielo.br
g⊥ g-tensor component perpendicular to the principal axis ~2.07 scielo.br
D (cm⁻¹) Zero-Field Splitting parameter -0.33 to -0.34 scielo.br

g-Value Anisotropy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like copper(II) compounds. The g-value in EPR is analogous to the chemical shift in NMR and is sensitive to the electronic environment of the unpaired electron. For Cu(II) complexes, which have a d⁹ electron configuration, the g-value is typically anisotropic, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy provides valuable information about the coordination geometry of the copper center. libretexts.org

In cupric oleate, the Cu(II) ion is coordinated by carboxylate groups from the oleate ligands. The geometry of such copper(II) carboxylate complexes is often distorted from ideal symmetries, leading to distinct g-values along different molecular axes (gₓ, gᵧ, g₂). Typically, Cu(II) complexes exhibit axial or orthorhombic spectra. libretexts.org An axial spectrum (gₓ = gᵧ ≠ g₂) is characteristic of a tetragonally distorted octahedral or square planar geometry, which is common for copper(II) centers. libretexts.orgmdpi.com An orthorhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry environment. libretexts.org

The g-tensor components for Cu(II) complexes are sensitive to the nature of the coordinating ligands and the Cu-ligand bond characteristics. mdpi.com For instance, the presence of different types of atoms in the copper coordination sphere, such as oxygen from the carboxylate groups in cupric oleate, influences the g-values. mdpi.com Studies on various Cu(II) complexes have shown that square planar and square pyramidal structures generally display strongly axial EPR signals, which is consistent with the singly occupied molecular orbital (SOMO) having a high d(x²-y²) character. mdpi.com

While specific g-value data for pure cupric oleate is not extensively detailed in the provided search results, the principles of EPR spectroscopy for Cu(II) complexes allow for a general understanding. For a typical Cu(II) complex with an axially elongated octahedral geometry, the EPR spectrum would show a characteristic pattern with g‖ (parallel component) and g⊥ (perpendicular component). libretexts.org The analysis of these g-values helps in elucidating the electronic structure and the nature of the bonding between the copper ion and the oleate ligands.

Hyperfine Coupling Analysis

Hyperfine coupling in EPR arises from the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei. libretexts.org For cupric oleate, the most significant hyperfine interaction is with the copper nucleus itself. Copper has two stable isotopes, ⁶³Cu and ⁶⁵Cu, both with a nuclear spin of I = 3/2. This nuclear spin splits the EPR signal into four lines. researchgate.net The magnitude of this splitting is given by the hyperfine coupling constant, A.

Similar to the g-value, the hyperfine coupling constant is also anisotropic and is denoted by Aₓ, Aᵧ, and A₂ (or A‖ and A⊥ for axial symmetry). The analysis of the anisotropic hyperfine coupling provides detailed information about the distribution of the unpaired electron's wavefunction and the nature of the metal-ligand bonds. rsc.orgcardiff.ac.uk A detailed analysis of the metal hyperfine couplings can provide information on the geometry of the metal complex and the nature of the ligating residues. researchgate.net

In addition to the coupling with the copper nucleus, superhyperfine coupling can occur if the electron density is delocalized onto the ligand atoms that have a nuclear spin. For cupric oleate, this would primarily involve the oxygen atoms of the carboxylate groups, although naturally abundant oxygen (¹⁶O) has no nuclear spin. Interactions could also potentially occur with protons on the oleate chain if the delocalization is extensive. The resolution of superhyperfine structure can provide direct evidence for the covalent character of the metal-ligand bond. libretexts.org

The hyperfine splitting is often more resolved in the parallel region of the EPR spectrum (A‖) compared to the perpendicular region (A⊥) in axial complexes. researchgate.net The magnitude of the A‖ value is particularly sensitive to the geometry and the electronic structure of the copper center.

Table 1: Representative EPR Parameters for Cu(II) Complexes

Complex Type g-Values A-Values (MHz) Reference
Generic Axial Cu(II) g‖= 2.26, g⊥ = 2.06 A‖ = 520, A⊥ < 50 libretexts.org

Note: This table provides representative values for Cu(II) complexes to illustrate the typical range of parameters. Specific values for cupric oleate may vary.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of metal complexes and other large, thermally labile molecules. researchgate.net In the context of cupric oleate, ESI-MS can be used to determine its molecular weight and to study its fragmentation behavior, which provides structural information.

When analyzing fatty acids and their metal salts, ESI can be performed in either positive or negative ion mode. For cupric oleate, analysis in the positive ion mode would likely involve the detection of species such as [Cu(Oleate)]⁺ or other related complexes. It has been shown that copper can display interesting properties in the gas phase during collision-induced dissociation (CID). researchgate.net The decomposition of copper-fatty acid complexes in an ion trap instrument can lead to diagnostic ion series resulting from C-C bond cleavage. researchgate.net This fragmentation is often initiated by the reduction of Cu(II) to Cu(I). researchgate.net

The study of fatty acid-copper complexes, specifically [M-H+Cu(II)]⁺, under low-energy collisional activation has demonstrated that it is possible to localize double bonds within the fatty acid chain. researchgate.net Furthermore, characteristic product ions related to a specific loss of CO₂ can allow for the distinction between cis and trans isomers. researchgate.net While ESI-MS is a powerful tool, it is important to note that the electrospray process itself can sometimes alter the species being analyzed. For instance, the reduction of Cu(II) to Cu(I) can occur during the electrospray process. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for high molecular weight compounds. duke.edu In MALDI-TOF, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.

MALDI-TOF has been successfully used for the analysis of metal complexes. duke.edu For cupric oleate, MALDI-TOF could be employed to confirm the molecular weight of the complex. The technique has also been utilized in the end-group analysis of polymers synthesized using copper carboxylate initiators, demonstrating its utility in characterizing complex structures involving metal carboxylates. nih.govresearchgate.net

One of the challenges in MALDI-TOF analysis of low molecular weight species can be interference from matrix-related ions in the low mass range. duke.edu However, with appropriate matrix selection and experimental conditions, this technique can provide valuable information on the molecular composition of cupric oleate.

X-ray Based Characterization Methodologies

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material. osti.gov The diffraction pattern obtained is a fingerprint of the crystalline structure. For cupric oleate, XRD can be used to confirm its formation and to study its crystal structure.

Studies have reported the use of XRD to characterize cupric oleate. osti.govenergialternativa.infocambridge.org The XRD pattern of cupric oleate would show a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. For example, in a study involving the thermal decomposition of a copper-oleate complex, XRD was used to identify the resulting copper nanoparticles, with peaks at 2θ values of 43.3°, 50.4°, and 74.1° corresponding to the (111), (200), and (220) planes of copper. energialternativa.info

When cupric oleate is used as a catalyst or precursor, XRD can be employed to identify the phases formed during a reaction. For instance, in the in-situ combustion of heavy oil with cupric oleate as a catalyst, XRD patterns of the solid residues showed the formation of copper oxide (CuO) at high temperatures. researchgate.net It has been noted that synthesizing pure, crystalline metal soaps for XRD analysis can be challenging, as they can sometimes form pastes that are difficult to work with, and may contain unreacted free fatty acid. cambridge.org However, the free acid typically does not diffract, allowing for the characterization of the crystalline metal soap. cambridge.org Peak broadening in the XRD pattern can sometimes be observed due to small particle size effects. cambridge.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Cupric oleate
Copper(II) oleate
Copper oxide
Copper(II) sulfate (B86663)
Sodium oleate
Oleic acid
Ammonium acetate (B1210297)
Copper chloride
Sodium formaldehyde (B43269) sulfoxylate
Copper(II) carboxylate
Zinc palmitate
Zinc stearate (B1226849)
Zinc oleate
Zinc linoleate
Copper palmitate
Copper stearate
Lead palmitate
Lead stearate
Lead oleate
Palmitic acid
Stearic acid

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. In the context of cupric oleate, XAS, particularly Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES), offers insights into the coordination environment of the copper atoms. science.gov

Studies utilizing XAS on copper-containing materials provide a framework for understanding what could be expected from an analysis of cupric oleate. For instance, in related copper-based systems, XAS has been instrumental in determining the oxidation state and coordination geometry of copper. science.gov The analysis of the XANES region can definitively identify the Cu(II) oxidation state characteristic of cupric oleate. Furthermore, EXAFS analysis can reveal details about the neighboring atoms, such as the number and distance of coordinating oxygen atoms from the carboxylate groups of the oleate ligands. This information is crucial for understanding the bonding and structural arrangement of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

When applied to cupric oleate, XPS can confirm the presence of copper, carbon, and oxygen. osti.govacs.orgmdpi.comsemanticscholar.org More importantly, high-resolution XPS scans of the Cu 2p region can provide definitive evidence of the copper's +2 oxidation state. This is characterized by the presence of strong satellite peaks in addition to the primary Cu 2p3/2 and Cu 2p1/2 peaks, a signature feature of Cu(II) compounds. acs.org The O 1s and C 1s spectra can further elucidate the chemical environment, distinguishing between the carboxylate group and the long hydrocarbon chain of the oleate ligand. For instance, in studies of materials where cupric oleate is a precursor or a component, XPS has been used to confirm the composition and the oxidation states of the constituent elements. acs.orgrsc.org

Technique Information Obtained for Cupric Oleate Key Findings
XAS Local atomic environment, oxidation state, coordination number, and bond distances of copper atoms.Confirms the Cu(II) oxidation state and provides details on the coordination with oxygen atoms from the oleate ligands. science.gov
XPS Elemental composition (Cu, C, O), and oxidation state of copper.Verifies the presence of constituent elements and confirms the Cu(II) oxidation state through characteristic satellite peaks. osti.govacs.orgmdpi.comsemanticscholar.orgacs.orgrsc.org

Electron Microscopy Techniques for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, structure, and size of cupric oleate, particularly when it is in the form of nanoparticles or thin films.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. For cupric oleate-derived nanoparticles, TEM is crucial for determining their size, shape, and size distribution. scientific.netresearchgate.netresearchgate.net

Research involving the use of cupric oleate as a precursor for nanoparticle synthesis frequently employs TEM for characterization. For example, the thermolysis of cupric oleate can produce copper nanoparticles, and TEM images reveal their morphology and average diameter. scientific.net Studies have shown the formation of spherical nanoparticles with narrow size distributions. scientific.netresearchgate.net In the synthesis of more complex nanostructures, TEM analysis confirms the core-shell architecture where cupric oleate might be part of the precursor system. acs.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. When analyzing materials synthesized using or containing cupric oleate, SEM provides valuable information about the surface morphology and microstructure. acs.orgtandfonline.comcardiff.ac.ukresearchgate.net

For instance, in studies where cupric oleate is used as a catalyst or precursor, SEM analysis of the resulting materials reveals details about their surface texture and particle aggregation. researchgate.netresearchgate.net The technique can show how the use of cupric oleate influences the final morphology of a product, such as the formation of porous structures or the distribution of nanoparticles on a substrate. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Particle Height

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional information about a sample's surface. AFM is particularly useful for characterizing thin films and nanoparticles. nih.gov

In the context of cupric oleate, AFM has been used to determine the anhydrous state properties of nanocolloids where cupric oleate is a key component. nih.gov By drop-depositing an aqueous suspension of these nanoparticles onto a substrate, AFM can measure the particle height with high precision. nih.gov This technique is also valuable for assessing the surface roughness and topography of films or coatings containing cupric oleate.

Technique Information Obtained for Cupric Oleate Key Findings
TEM Nanostructure, particle size, and size distribution of cupric oleate-derived nanoparticles.Reveals the formation of spherical nanoparticles with specific average diameters and narrow size distributions. acs.orgscientific.netresearchgate.netresearchgate.net
SEM Surface morphology, microstructure, and particle aggregation.Shows the influence of cupric oleate on the surface texture and morphology of synthesized materials. acs.orgtandfonline.comcardiff.ac.ukresearchgate.netresearchgate.netresearchgate.net
AFM Surface topography, particle height, and surface roughness of films and nanoparticles.Provides precise measurements of nanoparticle height in the anhydrous state and characterizes surface features. nih.gov

Theoretical and Computational Chemistry Studies of Cupricoleate

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical methods are employed to study the electronic structure of cupric oleate (B1233923), providing a fundamental understanding of its bonding, stability, and reactivity. wikipedia.orgfrontiersin.org

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. acs.org In the context of copper complexes, DFT calculations have been instrumental in understanding their electronic structure and bonding characteristics. cuni.cz For instance, DFT studies on the interaction of oleate with copper surfaces show that the oleate anion adsorbs onto the copper surface through the formation of Cu-O bonds. researchgate.net These calculations help in determining the most stable adsorption configurations and elucidating the nature of the chemical bond between the oleate and the copper surface. researchgate.net

DFT calculations have also been applied to study the synergistic inhibitory effect of potassium oleate and other organic molecules on copper corrosion. researchgate.netcolab.ws These studies reveal that the adsorption of oleate on the copper surface forms a protective layer, and the efficiency of this layer can be quantified by calculating adsorption energies. researchgate.netacs.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often analyzed to understand the reactive sites of the molecule. encyclopedia.pub For oleate, the carboxylate group is the primary site for interaction with the copper surface. researchgate.netencyclopedia.pub

The following table summarizes key parameters often derived from DFT calculations for inhibitor molecules like oleate:

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability of a molecule to donate electrons. Higher values suggest a greater tendency to donate electrons to an acceptor molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability of a molecule to accept electrons. Lower values suggest a greater tendency to accept electrons.
ΔE (Energy Gap) Difference between ELUMO and EHOMOA smaller energy gap suggests higher reactivity of the molecule.
Adsorption Energy (Eads) The energy released or absorbed when a molecule adsorbs onto a surface.A more negative value indicates stronger and more stable adsorption.

This table is a generalized representation of data typically obtained from DFT studies.

DFT has also been used to analyze the chemical shifts in NMR spectra of oleate isomers, demonstrating its utility in structural and conformational analysis. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), provide a high level of theoretical accuracy. wikipedia.orguni-muenchen.de

In the study of copper complexes, ab initio methods have been used to investigate metal-ligand interactions. cuni.cz For dicopper complexes, these methods have been employed to study the nature of the metal-metal bond and to calculate properties such as bond distances and angles, which can be compared with experimental data. uni-muenchen.de The analysis of the electron density distribution, often using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the chemical bonds, whether they are covalent, ionic, or have characteristics of both. acs.org While specific ab initio studies solely focused on cupric oleate are not extensively documented in the provided results, the principles and methodologies are directly applicable. cuni.czuni-muenchen.de

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly useful for understanding the dynamic behavior and conformational flexibility of molecules like cupric oleate and their interactions in different environments. nih.govacs.org

The oleate ligand, with its long hydrocarbon chain, possesses significant conformational flexibility. MD simulations can track the various motions of the oleate chain, including rotations around single bonds and bending motions. acs.orgresearchgate.net Studies on ligands bound to nanocrystals have shown that the dynamics of the ligand shell are crucial for the properties of the nanomaterial. ethz.ch These dynamics can include uniaxial rotation of the ligand around its own axis and precession around a central axis. acs.org The flexibility of the oleate chain influences how it packs on a surface and interacts with neighboring molecules. rsc.org The activation energies for these motions can be determined from temperature-dependent simulations, providing insight into the energy barriers for different dynamic processes. acs.org

In condensed phases, such as in a solid or a liquid, cupric oleate molecules interact with each other through various non-covalent forces. libretexts.orgnist.govlibretexts.org These intermolecular interactions, including van der Waals forces and potential electrostatic interactions, govern the bulk properties of the material. libretexts.orgnih.gov MD simulations can model these interactions and predict how molecules arrange themselves in a condensed phase. acs.org For oleic acid and oleate mixtures, MD simulations have shown that the area per lipid increases with the proportion of deprotonated oleate due to electrostatic repulsion between the anionic head groups. nih.gov These simulations also reveal details about the hydration of the head groups and the hydrogen bonding network between the lipids and water molecules. nih.gov The interaction of cupric oleate with surfaces, such as copper oxide, has also been studied using MD, revealing that strong adsorption can occur through Coulombic interactions between the charged parts of the molecule and the surface. researchgate.net

The following table summarizes typical intermolecular interactions that can be studied with MD simulations:

Interaction TypeDescriptionImportance for Cupric Oleate
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules, arising from temporary dipoles.Dominant interaction between the long hydrocarbon tails of the oleate ligands, influencing packing and self-assembly.
Electrostatic Interactions Interactions between charged or polar groups.Important for the interaction of the cupric ion and the carboxylate group of the oleate with other polar molecules or surfaces.
Hydrogen Bonding A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom.While not directly within the cupric oleate molecule itself, it is crucial for interactions with water or other protic solvents. nih.gov

This table provides a general overview of intermolecular forces relevant to the study of cupric oleate in condensed phases.

Modeling of Self-Assembly Mechanisms

The amphiphilic nature of cupric oleate, with a polar head group (the copper carboxylate) and a long nonpolar tail (the oleate chain), can lead to self-assembly into organized structures. researchgate.netnih.gov Computational modeling can provide insights into the mechanisms driving this self-assembly.

Studies on similar metal-oleate systems have shown that they can act as precursors for the synthesis of nanoparticles, where the oleate serves as both a reducing and a capping agent. researchgate.net The self-assembly of oleate molecules on surfaces is a key step in processes like corrosion inhibition. researchgate.netacs.org Atomistic simulations, combining quantum mechanics and molecular dynamics, have been used to develop models for the formation of self-assembled monolayers (SAMs) of corrosion inhibitors on metal oxide surfaces. acs.org These models suggest that the head group of the inhibitor binds to the surface, while the hydrophobic tails pack together to form a protective barrier. acs.org In the context of protocell models, the self-assembly of surfactant molecules, including oleates, into vesicles is a critical step that can be driven by autocatalytic processes. nih.gov The morphology of the resulting aggregates can be complex, including spherical vesicles and tubular structures. nih.gov

Advanced Studies in Coordination Chemistry and Reactivity of Cupricoleate

Ligand Exchange Reactions and Kinetics

Ligand exchange reactions in copper(II) complexes, including cupric oleate (B1233923), are crucial for understanding their mechanism of action in various chemical and biological systems. These reactions involve the substitution of one or more ligands in the copper(II) coordination sphere by other molecules.

The substitution of ligands in square-planar copper(II) complexes, a common geometry for these species, can proceed through various mechanisms. The kinetics of ligand exchange reactions involving copper(II) complexes with tetradentate Schiff base ligands have been shown to be first-order with respect to both the copper complex and the incoming ligand. nih.govchem-soc.si This suggests a mechanism where the rate-determining step involves a bimolecular collision. mit.edu

The general pathway for ligand exchange often involves the formation of an intermediate or transition state where the copper ion's coordination number increases. For instance, a square-planar complex might form a five-coordinate square-pyramidal or trigonal-bipyramidal intermediate. The reaction rate can be influenced by the deprotonation of the incoming ligand, especially when the ligand is a protic species like a carboxylic acid or certain Schiff bases. nih.govchem-soc.si The presence of a base, such as triethylamine (B128534) (NEt3), can accelerate the reaction by facilitating this deprotonation. nih.govchem-soc.si

In the context of cupric oleate, the oleate ligands can be exchanged with other coordinating species. The thermodynamics of these exchanges are critical for applications such as the surface functionalization of nanoparticles, where oleate is a common capping agent. chemrxiv.org Studies on cadmium selenide (B1212193) nanocrystals have shown that oleate ligands can be displaced by other ligands like phosphonic acids and thiols, which can alter the nanocrystal's surface properties. unc.edu The exchange process can be an equilibrium, as seen with undec-10-enoic acid, or irreversible, as with certain phosphonic acids and thiols. unc.edu

Both steric and electronic factors significantly influence the kinetics and thermodynamics of ligand exchange reactions in copper(II) complexes.

Steric Factors: The size and shape of both the original ligands and the incoming ligands play a critical role. Bulky ligands can hinder the approach of a new ligand, slowing down the reaction rate. mit.edu In a study of copper(II) carboxylate complexes, a correlation was observed between the steric bulk of the carboxylate's R group and the Cu–O bond distance; larger R groups led to longer bonds. nih.gov This weakening of the bond can, in turn, affect the lability of the ligand. The geometry of the complex is also sensitive to steric repulsion between ligands, which can cause distortions from ideal geometries like square-planar. mdpi.commarquette.edu

Electronic Factors: The electron-donating or electron-withdrawing nature of the ligands affects the electron density at the copper(II) center, thereby influencing its reactivity. More electron-donating carboxylate ligands have been shown to lower the energy required for ligand-to-metal charge transfer (LMCT) and slow down the rates of hydrogen atom abstraction by the oxidized, formally Cu(III) species. nih.gov The redox potential of the Cu(III)/Cu(II) couple is also affected, with less electron-donating carboxylates leading to higher potentials. nih.gov The basicity of the ligands can dramatically affect reaction rates; for instance, a rate difference of over 10^5 s⁻¹ was observed in the oxygenation of diiron(II) complexes when pyridine (B92270) was replaced by a more basic 1-alkylimidazole ligand. mit.edu

FactorInfluence on Ligand ExchangeExample
Steric Bulk Increased steric bulk on ligands can slow reaction rates and distort complex geometry. mit.edumdpi.comThe Cu–O(carboxylate) bond length increases with the size of the carboxylate's R group. nih.gov
Electronic Nature Electron-donating ligands can decrease LMCT energy and slow certain redox reactions. nih.govThe E₁/₂ for the Cu(III)/Cu(II) couple in a series of complexes spanned 150 mV, correlating with the electron-donating nature of the carboxylate. nih.gov
Basicity Higher basicity of incoming N-donor ligands can dramatically increase reaction rates. mit.eduA >10⁵-fold rate increase was seen in an oxygenation reaction when switching from pyridine to a more basic 1-alkylimidazole ligand. mit.edu

Redox Chemistry of Cupric Oleate

The redox chemistry of cupric oleate is centered on the ability of the copper(II) ion to be reduced to copper(I) or, less commonly, oxidized to copper(III). This reactivity is fundamental to its role in various catalytic and chemical processes.

The interconversion between Cu(II) and Cu(I) is a key feature of copper chemistry. Copper(II) ions can be reduced to copper(I) by various reducing agents. For example, copper(II) ions readily oxidize iodide ions to iodine, while being reduced to insoluble copper(I) iodide. libretexts.org This specific reaction is often used for the quantitative determination of Cu(II) in solution. libretexts.org

The stability of the Cu(I) state relative to the Cu(II) state is highly dependent on the coordinating ligands. Ligands like thiols are known to form such stable complexes with copper(I) that they can effectively prevent the presence of copper(II). researchgate.net In the context of cupric oleate, the carboxylate ligand itself helps to stabilize the Cu(II) state, but redox reactions can still occur. For instance, in lubricant applications, it has been proposed that copper(II) oleate can undergo a redox reaction with an iron surface, where Cu(II) is reduced to Cu(0) and iron is oxidized, forming iron oleate. soton.ac.uk This process is reportedly catalyzed by the presence of free oleic acid. soton.ac.uk

The reverse process, the oxidation of Cu(I) to Cu(II), is also common. Copper(I) complexes can react with oxidizing agents to regenerate the Cu(II) state. arkat-usa.org The reversible interconversion between Cu(II) and Cu(I) is a cornerstone of many copper-catalyzed oxidation reactions. arkat-usa.orgrsc.org

The electrochemical properties of copper complexes provide quantitative insight into their redox behavior. Cyclic voltammetry is a common technique used to study the redox potentials of Cu(II)/Cu(I) and Cu(III)/Cu(II) couples. colab.ws For a series of Cu(II) carboxylate complexes, the Cu(III)/Cu(II) redox couple was found to be pseudoreversible, with the half-wave potential (E₁/₂) being sensitive to the electronic properties of the carboxylate ligand. nih.gov More electron-withdrawing carboxylates lead to a higher (more positive) redox potential, making the complex harder to oxidize. nih.gov

The mechanism of electron transfer can be complex. In some systems, the copper electro-oxidation may proceed primarily to Cu(I) rather than directly to Cu(II), forming intermediate complexes. idk.org.rs The electron transfer can also be coupled to chemical steps, such as proton transfer or ligand dissociation.

In a study on the electrochemical synthesis of cupric oleate, a voltage of 10 V was applied between a copper anode and a graphite (B72142) cathode in the presence of oleic acid and a supporting electrolyte. analis.com.myresearchgate.net This process involves the electrochemical oxidation of the copper foil anode to release Cu(II) ions, which then react with the oleate ligands. analis.com.myresearchgate.net X-ray Photoelectron Spectroscopy (XPS) is a valuable tool for confirming the oxidation state of copper in the synthesized complexes. analis.com.myresearchgate.net

Redox CoupleInfluencing FactorsElectrochemical Data Example
Cu(III)/Cu(II) Electron-donating nature of carboxylate ligand. nih.govE₁/₂ values ranged from 0.150 to 0.298 V vs Fc/Fc⁺ for a series of N,N′,N″-bound complexes. nih.gov
Cu(II)/Cu(I) Ligand environment, solvent.A Cu(I)Cu(II) complex with an all-oxygen donor set showed a markedly positive, quasireversible one-electron reduction. mit.edu
Cu(II) → Cu(0) Presence of a reducing substrate (e.g., iron surface). soton.ac.ukXPS analysis of a rubbed steel surface showed a peak at 932.67 eV, characteristic of Cu(0), after being treated with copper(II) oleate solution. soton.ac.uk

Formation of Coordination Polymers and Supramolecular Assemblies

Individual cupric oleate molecules can self-assemble into larger, ordered structures known as coordination polymers and supramolecular assemblies. This assembly is driven by the coordination bonds between copper ions and the carboxylate groups of the oleate ligands.

Copper(II) carboxylates are well-known to form various structures, with the "paddle-wheel" dimer being a classic example. researchgate.net In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. researchgate.net These dimeric units can then act as building blocks, linking together to form extended one-, two-, or three-dimensional networks. The long, flexible alkyl chain of the oleate ligand can influence the packing and dimensionality of these structures. The formation of a polymeric structure can occur if a carboxylate oxygen from one paddle-wheel unit coordinates to an axial position of a neighboring copper ion. researchgate.net

The synthesis of copper(II) coordination polymers can be achieved through various methods, including hydrothermal synthesis and electrochemical techniques. analis.com.myresearchgate.netresearchgate.net The resulting materials can exhibit interesting properties, such as porosity or specific magnetic behaviors arising from the interactions between the copper centers within the polymer. mdpi.com For instance, weak intermolecular interactions in supramolecular assemblies of trinuclear copper(II) units have been shown to mediate magnetic exchange, leading to observable effects in their magnetic properties and EPR spectra. mdpi.com The formation of oleate-coated nanoparticles also represents a form of supramolecular assembly, where the oleate ligands organize on the surface of the nanoparticle core. researchgate.net

Self-Assembly Processes and Driving Forces

The spontaneous organization of individual molecules into ordered, large-scale structures, known as self-assembly, is a key characteristic of cupricoleate (copper(II) oleate). This process is governed by a delicate balance of several non-covalent interactions that dictate the final architecture of the assembled state. The resulting structures can range from one-dimensional chains to more complex three-dimensional superlattices. acs.org

The primary driving forces behind the self-assembly of this compound and related metal-oleate complexes are multifaceted. northwestern.edumdpi.com Key among these is the van der Waals force, an attractive interaction between the long, nonpolar hydrocarbon tails of the oleate ligands. acs.orgmdpi.com In nonpolar solvents, these interactions are particularly significant, promoting the close packing of molecules. acs.org Additionally, electrostatic interactions and the potential for metallophilic interactions (attractions between metal centers) contribute to the stability and geometry of the resulting assemblies. mdpi.comnih.gov The process is a spontaneous and natural one, occurring through interactions such as van der Waals forces, hydrogen bonding, and hydrophilic/hydrophobic effects. northwestern.edu

The environment plays a crucial role in directing this process. For instance, self-assembly can be triggered by the evaporation of a solvent, which decreases the distance between particles and allows capillary forces to drive their alignment into ordered arrays. acs.org The inherent amphiphilicity of the this compound molecule, possessing both a polar (hydrophilic) head group and a nonpolar (hydrophobic) tail, is a critical factor in its assembly behavior. mdpi.comnih.gov This dual nature allows for the formation of diverse structures depending on the polarity of the surrounding medium.

| Capillary Forces | Forces exerted during solvent evaporation that pull nanoparticles together into an ordered arrangement. acs.org | Triggers the formation of well-ordered superlattices and arrays on a substrate. acs.org |

Hydrophobic-Hydrophilic Interactions in Complex Formation

The dual chemical nature of the this compound molecule is central to its complex formation behavior. The oleate ligand is amphiphilic, featuring a long, 18-carbon chain that is hydrophobic (water-repelling) and a carboxylate head group that coordinates with the copper(II) ion, which is hydrophilic (water-attracting). This structure dictates how this compound interacts with itself and with other substances, particularly in different solvent environments.

Hydrophilic and hydrophobic forces are recognized as primary drivers for the self-assembly of amphiphilic molecules. d-nb.info In aqueous or other polar environments, the hydrophobic tails of the this compound molecules seek to minimize their exposure to the polar solvent. This leads to their aggregation, forming the core of structures like micelles, while the hydrophilic copper-carboxylate heads form the outer shell, readily interacting with the water. Conversely, in non-polar, oily environments, reverse micelles can form, with the hydrophilic heads clustered in the core and the hydrophobic tails extending into the solvent.

This behavior is fundamental to the formation of complex structures and its application as an emulsifier. The balance between hydrophilic and hydrophobic characteristics can be precisely manipulated to control the formation of nanostructures. osti.gov Studies on similar polyelectrolyte systems show that while electrostatic interactions provide the initial attraction, hydrophobic interactions can significantly stabilize the resulting complexes. osti.govmdpi.com The interplay between these forces allows for the formation of primary complex particles which can then aggregate into larger, structured clusters. mdpi.com This principle is exploited in the synthesis of complex nanoparticles where this compound is a component, and its hydrophobic nature is balanced by other surfactant molecules to achieve stable, well-defined structures. nih.gov The introduction of hydrophilic or hydrophobic groups can have a regulatory effect on the final morphology, with hydrophobic interactions often favoring the formation of microspherical structures. d-nb.info

Photochemical Reactivity and Light-Induced Transformations

This compound, like many copper(II) complexes, exhibits significant photochemical reactivity. When the complex absorbs light, particularly in the near-UV or violet spectrum, it can trigger electronic transitions that lead to chemical transformations. nih.gov The primary mechanism often involves a Ligand-to-Metal Charge Transfer (LMCT). nih.govrsc.orgresearchgate.net

In an LMCT process, an electron is excited from an orbital that is primarily associated with the oleate ligand to an orbital centered on the copper(II) ion. rsc.orglibretexts.org This transiently reduces the copper center from Cu(II) to Cu(I) and creates a radical on the oleate ligand. nsc.ruresearchgate.net This event is the starting point for several possible reaction pathways.

One significant transformation is decarboxylation. Following the LMCT, the oleate radical can become unstable and release a molecule of carbon dioxide (CO₂), generating an alkyl radical. rsc.orgd-nb.info This process of light-induced radical decarboxylation is a known pathway for copper(II) carboxylates. rsc.orgd-nb.infomdpi.com The resulting radicals can then participate in various subsequent reactions. Research on other copper complexes shows that radicals generated via LMCT can be harnessed for C-C bond cleavage or to initiate polymerization. researchgate.netnih.gov

Photoexcitation : The Cu(II)-oleate complex absorbs a photon, promoting it to an excited state via LMCT. nih.gov

Homolysis : The excited complex undergoes homolytic cleavage, breaking the copper-oxygen bond to form a Cu(I) species and an oleate radical. nih.gov

Transformation : The oleate radical can undergo further reactions, most notably decarboxylation, to produce a new radical species and CO₂. rsc.orgmdpi.com

This light-induced reactivity can be influenced by the solvent and the presence of other coordinating species. nsc.ru In some cases, light irradiation can weaken the copper-ligand bond, accelerating ligand exchange reactions. mdpi.com While much of the detailed research has been conducted on analogous copper carboxylates like copper(II) acetate (B1210297), the fundamental principles of LMCT-initiated photoreduction and subsequent radical reactions are directly applicable to this compound. nsc.ruresearchgate.net The study of light-induced reactivity in copper complexes is an active area of research, with potential applications in photocatalysis and the synthesis of novel materials. nih.govnih.gov

Table 2: Summary of Photochemical Processes in this compound

Process Description Key Intermediates Potential Products
Ligand-to-Metal Charge Transfer (LMCT) Absorption of light excites an electron from the oleate ligand to the Cu(II) center. nih.govrsc.org Excited-state [Cu(II)-Oleate]* complex Cu(I) species, Oleate radical
Photoreduction The central Cu(II) ion is reduced to Cu(I) following the LMCT event. nsc.ruresearchgate.net Cu(I) complex Stabilized Cu(I) products, Metallic Copper (upon further reaction) nsc.ru

| Radical Decarboxylation | The unstable oleate radical eliminates a molecule of carbon dioxide. rsc.orgd-nb.infomdpi.com | Alkyl radical (C₁₇H₃₃•), Carbon Dioxide (CO₂) | Alkanes, alkenes, or other products from radical coupling. |

Material Science Applications of Cupricoleate in Non Biological Systems

Precursor in Nanomaterial Synthesis

Cupric oleate (B1233923) serves as a critical precursor for the synthesis of a range of copper-based nanoparticles. atamanchemicals.com Its decomposition under specific conditions allows for the controlled formation of nanostructures with desired sizes and morphologies. nih.gov

Copper Oxide Nanoparticles and Nanostructures Fabrication

Cupric oleate is utilized in the thermal decomposition method to produce copper oxide (CuO) nanoparticles. uenr.edu.gh This process involves the decomposition of a copper-oleate complex at elevated temperatures. nih.gov For instance, the thermal decomposition of a copper oleate complex in a solvent-free medium or in high-boiling point solvents like 1-octadecene (B91540) can yield crystalline CuO nanoparticles. nih.govuenr.edu.gh The resulting nanoparticles can exhibit various morphologies, and their size can be controlled by adjusting reaction parameters. uenr.edu.gh Studies have shown that this method is effective and can produce high-quality crystalline structures. uenr.edu.gh The formation of copper oxide nanoparticles from cupric oleate is a result of the oxidation of the copper precursor during the synthesis process. acs.org

Table 1: Synthesis of Copper Oxide Nanoparticles from Cupric Oleate

Precursor Synthesis Method Key Findings Resulting Nanomaterial
Copper-oleate complex Thermal decomposition Effective for producing crystalline nanoparticles. uenr.edu.gh Copper Oxide (CuO) nanoparticles uenr.edu.gh

Copper Sulfide (B99878) Nanoparticles and Thin Films Formation

Cupric oleate is a key precursor in the synthesis of copper sulfide (Cu₂S) nanocrystals and thin films. mdpi.comrsc.org In a typical hot injection method, a solution containing a copper-oleate complex is heated, and a sulfur source, such as 1-dodecanethiol, is rapidly injected. mdpi.com In this reaction, cupric oleate provides the Cu²⁺ ions, while the oleate ions act as capping agents, preventing uncontrolled growth and aggregation of the nanocrystals. mdpi.com This method allows for precise control over the size and uniformity of the resulting Cu₂S nanoparticles by tuning the reaction temperature and duration. mdpi.com Furthermore, the thermolysis of specific copper complexes in oleylamine (B85491) can produce various phases of copper sulfide nanoparticles, including Cu₇S₄ and djurleite (Cu₁.₉₄S). rsc.org Cupric oleate can also be used to create copper sulfide thin films through techniques like aerosol-assisted chemical vapor deposition (AACVD). rsc.org

Table 2: Synthesis of Copper Sulfide Nanomaterials using Cupric Oleate

Precursor System Synthesis Method Key Role of Cupric Oleate Resulting Nanomaterial
Copper-oleate complex and 1-dodecanethiol Hot injection Provides Cu²⁺ ions and oleate capping agents. mdpi.com Monodisperse Cu₂S nanocrystals mdpi.com
Copper(II) complex in oleylamine Solution thermolysis Precursor for various copper sulfide phases. rsc.org Cu₇S₄ and Cu₁.₉₄S nanoparticles rsc.org

Synthesis of Pure Copper Nanoparticles

Cupric oleate is also employed as a precursor for the synthesis of pure copper (Cu) nanoparticles. acs.orgresearchgate.net The thermal decomposition of a copper-oleate complex, often prepared by reacting copper chloride with sodium oleate, can yield well-dispersed copper nanoparticles. acs.orgresearchgate.net This synthesis is typically carried out in a high-boiling-point solvent. researchgate.net The oleate ligands in the complex play a crucial role in stabilizing the nanoparticles and preventing their oxidation. nih.gov The size and dispersion of the resulting copper nanoparticles can be controlled by the reaction conditions. researchgate.net

Role in Tribology and Lubrication Chemistry

Cupric oleate demonstrates significant potential in the field of tribology, particularly as a lubricant additive in non-aqueous media. atamanchemicals.comtribology.rs Its presence in lubricating oils can lead to a notable reduction in friction and wear between contacting surfaces. tribology.rslube-media.com

Friction Reduction Mechanisms

The friction-reducing properties of cupric oleate are attributed to a multi-phase mechanism. lube-media.com Initially, the cupric oleate molecules are adsorbed onto the friction surface, forming a boundary film that provides an immediate reduction in friction. lube-media.com Under shear stress, the micelles formed by the additive can be disrupted, releasing copper nanoparticles that deposit on the metal surfaces. lube-media.com These nanoparticles can then form a thin, self-healing metallic tribofilm. lube-media.com Another proposed mechanism involves a redox reaction where cupric oleate reacts with the iron surface to form iron oleate, which is insoluble in mineral oil and forms a thick boundary lubricating film. soton.ac.uk This process is believed to be catalyzed by the presence of free oleic acid. soton.ac.uk Studies have shown that the addition of cupric oleate to engine oil can reduce the friction coefficient by 7-15%. tribology.rsresearchgate.net

Anti-Wear Performance in Non-Aqueous Media

Cupric oleate also contributes to enhanced anti-wear performance in lubricants. atamanchemicals.comtribology.rs The formation of a protective tribofilm on the metal surfaces helps to prevent direct contact between asperities, thereby reducing wear. lube-media.com This tribofilm is dynamic, with worn layers being continuously replaced in a self-healing process. lube-media.com The deposition of copper from the additive can also help to repair damaged surfaces. lube-media.com Research indicates that the addition of cupric oleate to both motor and industrial oils can reduce the wear spot diameter by 20-30%. tribology.rsresearchgate.net

Table 3: Tribological Performance of Cupric Oleate as a Lubricant Additive

Lubricant Base Additive Concentration Friction Reduction Wear Reduction
Engine Oil 1% 7-15% tribology.rsresearchgate.net 20-30% reduction in wear spot diameter tribology.rsresearchgate.net

Applications in Coatings and Polymer Formulations

Cupric oleate serves as a multifunctional additive in the formulation of coatings and polymers, contributing to enhanced drying, controlled degradation, and improved dispersion.

Drying Accelerator in Alkyd Resins and Oils

Cupric oleate functions as a siccative, or drying agent, in oil-based and alkyd paints, varnishes, and inks. mfa.org It catalyzes the autoxidation process of the oils, facilitating the crosslinking of unsaturated fatty acid chains and accelerating the drying time of the coating. mfa.orggoogle.com While cobalt-based driers are common, cupric oleate is also recognized as an effective metallic salt for this purpose. mfa.org The general mechanism involves the metal ion promoting the formation of free radicals in the presence of air, which initiates the polymerization of the resin binder. mfa.org

The effectiveness of various metal carboxylates as driers is a subject of ongoing research, with a focus on finding alternatives to cobalt-based driers due to regulatory concerns. researchgate.net The performance of these driers can be influenced by the specific resin system and the presence of other auxiliary driers. google.comdurachem.com

Pro-Oxidant for Controlled Polymer Degradation

Cupric oleate is utilized as a pro-oxidant additive to promote and control the degradation of polymers, particularly polyolefins like polyethylene. mdpi.comresearchgate.net The addition of a pro-oxidant accelerates the oxo-degradation of the polymer when exposed to environmental factors such as UV light and heat. mdpi.comresearchgate.net This process involves the incorporation of oxygen into the polymer's carbon backbone, leading to chain scission and the formation of smaller, more hydrophilic fragments. mdpi.comrjpbcs.com

The concentration of the pro-oxidant is a critical factor, with higher concentrations generally leading to an increased rate of degradation. mdpi.comresearchgate.net Research has shown that the addition of cupric oleate to polypropylene (B1209903) (PP) films acts as a photo-initiator, enhancing their photodegradability. rjpbcs.com The degradation process is often monitored by observing changes in mechanical properties, such as tensile strength and elongation at break, as well as by spectroscopic analysis to detect the formation of carbonyl groups. researchgate.netrjpbcs.com

Table 1: Effect of Cupric Oleate on Polypropylene (PP) Degradation

Property Condition PP without Additive PP with 3% Cupric Oleate
Melt Flow Index (g/10min) Before UV Exposure 3.4 3.9
After 75h UV Exposure - 6.8
Initial Decomposition Temp. (°C) Before UV Exposure 427.1 427.1
After 75h UV Exposure - 403.0

Data sourced from a study on the photodegradability of polypropylene films. rjpbcs.com

Polymer Matrix Interactions and Dispersion Enhancement

The compatibility and interaction between additives and the polymer matrix are crucial for the final properties of the composite material. Cupric oleate, with its long alkyl chain, can act as a dispersing agent, facilitating a more uniform distribution of other components within the polymer. atamanchemicals.comchemdad.com In the context of polymer nanocomposites, the surface modification of nanoparticles with oleate moieties, including cupric oleate, can improve their dispersion in a non-polar polymer matrix. mdpi.commarquette.edu

Functional Material Development

Cupric oleate is also explored as a precursor and component in the development of advanced functional materials for electronics and sensing applications.

Organic Electronics Components and Thin Films

In the field of organic electronics, metal complexes are investigated for their semiconducting properties. Cupric oleate can serve as a precursor for the synthesis of copper-based nanoparticles and thin films. atamanchemicals.comworldscientific.com While much of the research in organic electronics focuses on metallophthalocyanines, the principles of using organic ligands to tune electronic properties are broadly applicable. mdpi.com For instance, fluorinated copper phthalocyanines have been shown to exhibit n-type semiconducting behavior, which is crucial for the fabrication of various electronic devices. mdpi.com

The development of particle-free inks for printed electronics is an area where copper complexes, including carboxylates, are of interest as alternatives to more expensive materials like silver. rsc.org These inks rely on the thermal decomposition of the precursor to form conductive copper patterns at relatively low temperatures. rsc.orgresearchgate.net The choice of the organic ligand, such as oleate, can influence the decomposition process and the quality of the resulting conductive film. researchgate.net

Chemical and Gas Sensing Technologies

Copper oxides are well-established materials for gas sensing applications due to their semiconducting properties and their reactivity with various gases. mdpi.comresearchgate.net Thin films and nanostructures of copper oxides can be fabricated using precursors like cupric oleate. The morphology and defect structure of the resulting copper oxide material, which can be influenced by the synthesis conditions and the use of surfactants like oleic acid, play a critical role in its sensing performance. rsc.org

Research has demonstrated that copper oxide-based sensors can detect gases such as hydrogen (H₂) and carbon dioxide (CO₂). mdpi.comrsc.org The sensing mechanism often involves a change in the electrical resistance of the material upon exposure to the target gas. rsc.org The development of mixed-oxide systems, such as copper-titanium oxides, is also being explored to enhance sensor response and selectivity at lower operating temperatures. mdpi.com The ability to process these materials from solution, potentially using precursors like cupric oleate, is advantageous for fabricating sensor devices. icmab.es

Catalytic Chemistry Applications of Cupricoleate

Homogeneous Catalysis

In homogeneous catalysis, cupric oleate (B1233923) or its derivatives act as soluble catalysts, facilitating reactions in the same phase as the reactants. This often leads to high activity and selectivity under mild conditions.

Oxidation Reactions

Cupric oleate has demonstrated utility as a catalyst in various oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols.

Olefin Epoxidation: The conversion of alkenes to epoxides is a crucial transformation in organic synthesis, as epoxides are versatile intermediates for producing a wide array of chemicals. While direct epoxidation of olefins using copper catalysts can be challenging, studies have shown that copper-based systems, sometimes involving precursors like cupric oleate, can facilitate this reaction. For instance, the epoxidation of methyl oleate has been achieved using supported copper catalysts. researchgate.netcnr.it In some systems, a co-oxidant is employed to generate a reactive oxidizing species in situ. researchgate.net Research has shown that supported copper catalysts can achieve high yields in the epoxidation of methyl oleate and other unsaturated fatty acid methyl esters. researchgate.netcnr.it

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic chemistry. mdpi.com Copper-based catalysts, often in combination with radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), have emerged as highly effective systems for aerobic alcohol oxidation. mdpi.comresearchgate.netcore.ac.uk These bio-inspired systems mimic the function of copper-containing enzymes. rsc.org While specific studies focusing solely on cupric oleate for this application are not abundant, the broader success of soluble copper complexes in alcohol oxidation suggests its potential in this area. mdpi.comresearchgate.net The general mechanism often involves the copper catalyst facilitating the oxidation of the alcohol by an oxidant, which can be molecular oxygen from the air. researchgate.netcore.ac.uk

Carbon-Heteroatom Coupling Reactions

Copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-heteroatom (C-N, C-O, etc.) bonds, which are prevalent in pharmaceuticals and other functional materials. beilstein-journals.orgmdpi.comnih.gov These reactions, including the Ullmann condensation, have seen a resurgence with the development of soluble copper catalyst systems that operate under milder conditions than the traditional stoichiometric copper reagents. beilstein-journals.org

Cupric oleate can serve as a precursor or a component in catalytic systems for these transformations. The ability of copper to cycle through different oxidation states (Cu(I), Cu(II), Cu(III)) is central to its catalytic activity in these coupling reactions. acs.org For instance, the coupling of aryl halides with various nucleophiles to form C-N and C-O bonds is a well-established application of copper catalysis. beilstein-journals.orgmdpi.com Recent advancements have even extended to the use of dual copper and photoredox catalysis for C-N coupling reactions, expanding the scope and utility of these methods. princeton.edu While direct use of cupric oleate is not always explicitly detailed, its role as a soluble copper source makes it a relevant compound in the broader context of copper-catalyzed coupling reactions.

Heterogeneous Catalysis (via pre-catalyst or supported form)

In heterogeneous catalysis, cupric oleate is often used as a precursor to create solid catalysts that are easily separated from the reaction mixture.

Precursor for Supported Copper Catalysts

Cupric oleate is a valuable precursor for the synthesis of supported copper and copper oxide nanoparticles, which are active heterogeneous catalysts. atamanchemicals.comresearchgate.netresearchgate.net The thermal decomposition of cupric oleate can lead to the formation of copper oxide (CuO) or copper (Cu) nanoparticles. researchgate.netresearchgate.netchemmethod.com These nanoparticles can then be supported on various materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3) to create robust and reusable catalysts. mdpi.comrepec.org

The method of preparation of these supported catalysts significantly influences their properties, such as copper dispersion, particle size, and surface area, which in turn affect their catalytic performance. mdpi.com For example, copper catalysts supported on silica have been synthesized using various techniques and have shown effectiveness in the selective hydrogenation of vegetable oils. mdpi.comrepec.org

PrecursorDecomposition ProductSupport MaterialCatalytic Application
Cupric OleateCuO Nanoparticles-Heavy Oil Cracking researchgate.netresearchgate.net
Cupric OleateCu Nanoparticles-General Catalysis atamanchemicals.comchemmethod.com
Copper PrecursorsCu NanoparticlesSilica (SiO2)Selective Hydrogenation mdpi.comrepec.org

Active Sites in Surface-Bound Catalytic Processes

The active sites in heterogeneous catalysis are the specific locations on the catalyst surface where the reaction occurs. researchgate.net When cupric oleate is used as a precursor, the resulting supported copper or copper oxide species form the active sites. The nature of these sites—whether they are metallic copper (Cu⁰), copper(I) ions (Cu⁺), or copper(II) ions (Cu²⁺)—plays a critical role in the catalyst's activity and selectivity. osti.gov

For instance, in the hydrogenation of esters, the simultaneous presence of Cu⁰ and Cu⁺ sites has been shown to enhance catalytic activity. osti.gov In other systems, such as those involving metal-organic frameworks (MOFs), the catalytically active sites have been identified as the exterior surface copper sites. researchgate.net The interaction between the copper species and the support material can also create unique active sites at the interface, which can exhibit enhanced catalytic properties. researchgate.net Studies on copper oxide nanoparticles stabilized with oleic acid have shown that the surface-bound oleate ligands can influence the electrocatalytic activity, suggesting that the surface chemistry is crucial for determining the reaction outcome. osti.gov

Mechanistic Studies of Cupricoleate-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For copper-catalyzed reactions, the mechanism often involves changes in the oxidation state of the copper center.

In the context of oxidation reactions, such as the epoxidation of olefins, a proposed mechanism involves the in-situ formation of a hydroperoxide species, which then acts as the oxidant. cnr.it The copper catalyst facilitates this process.

For carbon-heteroatom coupling reactions, the catalytic cycle typically involves the oxidative addition of a reactant to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. mdpi.com

Mechanistic studies on the catalytic oxidation of heavy oil using copper stearate (B1226849) (a compound similar to cupric oleate) revealed a dual role. researchgate.net In the lower temperature range, the intact copper carboxylate acts as a homogeneous catalyst. researchgate.net At higher temperatures, it decomposes to form copper oxide nanoparticles that function as a heterogeneous catalyst. researchgate.net This demonstrates the complex and evolving nature of the catalyst during the reaction.

Analytical Methodologies for Detection and Quantification of Cupricoleate

Chromatographic Separation Techniquesresearchgate.netresearchgate.net

Chromatographic methods offer high sensitivity and selectivity for the analysis of the organic component of cupric oleate (B1233923). These techniques typically require a derivatization step to enhance the volatility and thermal stability of the oleic acid for gas chromatography or to improve its detection in high-performance liquid chromatography.

Gas chromatography-mass spectrometry is a powerful technique for the qualitative and quantitative analysis of the fatty acid component of cupric oleate. Direct analysis of the metal soap is not feasible due to its low volatility. Therefore, a derivatization step is essential to convert the oleic acid into a more volatile form, typically a trimethylsilyl (B98337) (TMS) ester. semanticscholar.org

A common derivatizing agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.it The reaction with BSTFA cleaves the copper-oleate bond and silylates the carboxyl group of the oleic acid, making it amenable to GC analysis. The resulting TMS derivative of oleic acid can then be separated from other components on a capillary column and detected by a mass spectrometer. The mass spectrum provides structural information for identification, while the chromatographic peak area allows for quantification.

One study detailed a method for the analysis of metal soaps, including copper carboxylates, in paint samples. unipi.it This method utilized two different silylating agents, BSTFA and 1,1,1,3,3,3-hexamethyldisilazane (HMDS), to differentiate between free fatty acids and those bound in metal soaps. While HMDS selectively derivatizes free fatty acids, BSTFA derivatizes both free fatty acids and metal carboxylates. By analyzing a sample with both reagents, the amount of oleic acid originating from cupric oleate can be determined by difference. unipi.it

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Oleic Acid

ParameterCondition
Column HP-5MS (5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 280 °C
Oven Temperature Program Initial 80°C for 2 min, ramp at 20 °C/min to 280°C, hold for 10 min
Carrier Gas Helium
Mass Spectrometer Electron Impact (EI) ionization at 70 eV
Ion Source Temperature 230 °C
Scan Range m/z 50-700

Note: These are example parameters and may require optimization for specific applications. unipi.it

High-performance liquid chromatography can be used to analyze the oleic acid component of cupric oleate, sometimes without the need for derivatization. Reversed-phase HPLC is a common mode for separating fatty acids.

For the analysis of underivatized oleic acid, a key challenge is detection, as fatty acids lack strong chromophores for UV-Vis detection at higher wavelengths. researchgate.net However, detection is possible at lower UV wavelengths, typically around 205-210 nm. aocs.org The mobile phase composition is critical for achieving good separation and must be transparent in this UV region. A typical mobile phase might consist of a mixture of acetonitrile, methanol, and water, with a small amount of acid (e.g., acetic acid) to ensure the fatty acid is in its protonated form for better peak shape. researchgate.netnih.gov

Alternatively, derivatization can be employed to enhance the detectability of oleic acid. aocs.org Reagents that introduce a chromophore or a fluorophore to the oleic acid molecule allow for more sensitive and selective detection by UV-Vis or fluorescence detectors, respectively.

While direct analysis of the intact cupric oleate complex by HPLC is not a standard method, techniques for the HPLC analysis of metal chelates are well-established. aocs.org This approach would involve converting the cupric oleate into a more stable and chromatographically well-behaved complex before injection. The choice of the chelating agent and chromatographic conditions would be critical for a successful separation.

Table 2: Example HPLC Conditions for Underivatized Oleic Acid Analysis

ParameterCondition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Methanol/n-Hexane (90:8:2) with 0.2% Acetic Acid
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 208 nm

Note: These are example parameters and may require optimization for specific applications. researchgate.netnih.gov

Atomic Absorption and Emission Spectrometry for Copper Contentresearchgate.net

Atomic spectrometry techniques are highly sensitive and specific for the determination of the copper content in cupric oleate. These methods require the sample to be digested, typically using strong acids, to break down the organic matrix and bring the copper into an aqueous solution for analysis.

Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique for the determination of copper at parts-per-million (ppm) levels. In this method, the sample solution containing copper ions is aspirated into a flame (typically air-acetylene). The high temperature of the flame atomizes the copper, and a hollow cathode lamp emitting light at a wavelength specific to copper (324.8 nm) is passed through the flame. The copper atoms in the flame absorb this light, and the amount of absorption is proportional to the concentration of copper in the sample. govst.edu

Sample preparation for FAAS analysis of cupric oleate involves digesting the sample to remove the organic oleate matrix. This is typically achieved by heating the sample with a strong acid, such as nitric acid, to decompose the organic matter and dissolve the copper as Cu(II) ions in the solution. The resulting solution is then diluted to a concentration within the linear range of the instrument for accurate quantification. govst.edu

Table 3: Typical Instrumental Parameters for Copper Analysis by FAAS

ParameterSetting
Wavelength 324.8 nm
Lamp Copper hollow cathode lamp
Flame Air-acetylene
Slit Width 0.5 - 0.7 nm
Measurement Mode Absorbance

Note: These are example parameters and may require optimization for specific instruments and applications. govst.edu

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for determining the copper content in cupric oleate, offering multi-element capability and a wide linear dynamic range. wikipedia.orgresearchgate.net In ICP-OES, the sample solution is introduced into a high-temperature argon plasma (6,000-10,000 K). wikipedia.org The intense heat of the plasma excites the copper atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of copper in the sample. wikipedia.orgyoutube.com

Similar to FAAS, sample preparation for ICP-OES analysis of cupric oleate requires the digestion of the sample with concentrated acids to eliminate the organic matrix. pcdn.co Microwave digestion is often employed to expedite this process. The resulting solution is then diluted and introduced into the plasma. ICP-OES is generally more sensitive than FAAS and can be used to determine copper concentrations at parts-per-billion (ppb) levels. pcdn.co

Table 4: Common Wavelengths for Copper Determination by ICP-OES

Wavelength (nm)Relative Intensity
324.754High
224.700Medium
327.396Medium
219.958Low

Note: The choice of wavelength depends on the expected concentration of copper and potential spectral interferences from other elements in the sample matrix.

Spectrophotometric Methods for Quantitative Analysisresearchgate.netrasayanjournal.co.in

Spectrophotometric methods provide a simple and cost-effective means for the quantitative analysis of the copper component of cupric oleate. These methods are based on the reaction of copper(II) ions with a chromogenic reagent to form a colored complex. The intensity of the color, which is measured as absorbance at a specific wavelength using a spectrophotometer, is proportional to the concentration of copper. rdd.edu.iqekb.eg

To analyze cupric oleate, the sample must first be treated to release the copper(II) ions into solution, typically through acid digestion. Following digestion, the pH of the solution is adjusted to the optimal range for the complexation reaction. A suitable chromogenic reagent is then added, and after a sufficient time for color development, the absorbance is measured. researchgate.net The concentration of copper is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of known copper concentrations. rasayanjournal.co.in

A variety of chromogenic reagents have been used for the spectrophotometric determination of copper, each with its own optimal pH range and wavelength of maximum absorbance (λmax). researchgate.netresearchgate.net

Table 5: Examples of Chromogenic Reagents for Spectrophotometric Determination of Copper(II)

Chromogenic ReagentOptimal pHλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo-)-3-naphthoic acid (HHSNNA)Alkaline (0.4-0.8 N NaOH)53025,558
1-((4-(1-(2-hydroxyphenylimino)ethyl)-phenyl)diazenyl) naphthalene-2-ol (HPEDN)95005,038
2-(4-biphenyl)imidazo[1,2-a]pyrimidine-3-hydrazone (BIPH)-430-

Note: The performance of each reagent can be influenced by the sample matrix and the presence of interfering ions. researchgate.netrasayanjournal.co.inekb.eg

UV-Visible Complexation Assays

UV-Visible spectrophotometry offers a viable route for the quantification of the copper(II) ion in cupric oleate. The direct spectrophotometric measurement of aqueous copper(II) ions is possible, with a characteristic maximum absorption peak observed around 805-810 nm. cetjournal.itmdpi.com However, the sensitivity of this direct measurement can be low. To enhance detection limits and analytical sensitivity, various complexing agents are employed. These agents react with the copper(II) ion to form a new complex with a high molar absorptivity at a specific wavelength.

For instance, reagents such as 1-(2-pyridylazo)-2-naphthal (PAN) react with copper(II) in an acidic medium to form a stable, colored chelate. ijsrm.netresearchgate.net Another example is the use of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-sulfopropylaniline (3,5-DiBr-PAESA), which forms a purple complex with copper ions under acidic conditions, with maximum absorbance at 580 nm. elabscience.com Similarly, Zincon (2-Carboxy-2′-hydroxy-5′-sulfoformazylbenzene) can be used as a complexing agent, which turns from orange to blue in the presence of copper, forming a complex with an absorbance peak around 600 nm. cetjournal.it

To analyze cupric oleate using this method, the compound would first need to be dissolved in a suitable organic solvent, followed by an extraction step to transfer the copper(II) ions into an aqueous phase where the complexation reaction can occur. The absorbance of the resulting colored solution is then measured and correlated to the copper concentration using a calibration curve prepared from standard copper solutions.

Table 1: Examples of Complexing Agents for UV-Visible Determination of Copper(II)
Complexing AgentWavelength of Maximum Absorbance (λmax)Color of ComplexTypical pH/Medium
1-(2-pyridylazo)-2-naphthal (PAN)~550 nm ijsrm.netresearchgate.netPink/Red ijsrm.netresearchgate.netAcidic (pH 2.4-2.55) ijsrm.netresearchgate.net
3,5-DiBr-PAESA580 nm elabscience.comPurple elabscience.comAcidic elabscience.com
Zincon~600 nm cetjournal.itBlue cetjournal.itNot specified
Sodium diethyldithiocarbamate430 nm Not specifiedNot specified

Colorimetric Methods

Colorimetric methods are a subset of spectrophotometric analysis that often rely on the formation of a colored "copper soap" to quantify the fatty acid component. A widely used technique is the copper soap method, which is particularly useful for determining free fatty acids but can be adapted for the analysis of metal soaps like cupric oleate. semanticscholar.orgnih.gov

The principle involves the reaction of the oleate anion with a copper reagent, typically cupric acetate-pyridine (CAPR), to form a copper-oleate complex. core.ac.ukresearchgate.net This complex is soluble in an organic solvent, such as isooctane (B107328) or heptane, and imparts a blue or green color to the organic phase. nih.govcore.ac.uk The intensity of this color, which is proportional to the concentration of the oleate, is measured colorimetrically or spectrophotometrically at a wavelength between 655 nm and 715 nm. nih.govcore.ac.uknih.gov

The procedure generally involves dissolving the cupric oleate sample in a suitable solvent system. The addition of the CAPR reagent facilitates the formation of the colored copper complex in the organic layer. After phase separation, which can be aided by centrifugation, the absorbance of the organic layer is measured. core.ac.uk The concentration is determined by comparison against a standard curve prepared using known concentrations of oleic acid or a pure cupric oleate standard. core.ac.uk The pH of the CAPR reagent is a critical parameter, with an optimal pH often cited around 6.0. core.ac.uknih.gov

Titrimetric Methods for Cupricoleate Determination

Titrimetry, a classic quantitative chemical analysis method, can be employed to determine both the oleate and copper content of cupric oleate through distinct procedures.

Precipitation Titration for Oleate Content

Precipitation titration is based on a reaction where the analyte and titrant combine to form an insoluble precipitate. libretexts.orgksu.edu.savedantu.com This method can theoretically be applied to determine the oleate content in a cupric oleate sample. The principle involves titrating a solution of the oleate anion with a standard solution of a cation that forms an insoluble salt with oleate.

Argentometric titrations, which use silver nitrate (B79036) (AgNO₃) as the titrant, are the most common type of precipitation titration. ksu.edu.sauomustansiriyah.edu.iq In this context, silver ions (Ag⁺) would react with oleate ions (C₁₈H₃₃O₂⁻) to form insoluble silver oleate (AgC₁₈H₃₃O₂).

The key challenge in precipitation titrations is the detection of the equivalence point. ksu.edu.sa Several methods can be used:

Mohr's Method: Uses a second anion (e.g., chromate, CrO₄²⁻) that forms a colored precipitate with the titrant (Ag⁺) only after the primary analyte (oleate) has been completely precipitated. uomustansiriyah.edu.iq

Volhard's Method: An indirect or back-titration method where a known excess of Ag⁺ is added to the oleate solution, precipitating silver oleate. The unreacted Ag⁺ is then titrated with a standard potassium thiocyanate (B1210189) (KSCN) solution using Fe³⁺ as an indicator, which forms a colored complex with excess thiocyanate. byjus.com

Fajan's Method: Employs an adsorption indicator, such as fluorescein, which adsorbs onto the surface of the precipitate at the equivalence point, causing a color change. uomustansiriyah.edu.iq

For this method to be effective for cupric oleate, the compound must first be treated to release the oleate ion into a solution compatible with the titration chemistry.

Iodimetric Methods for Copper Content

Iodometric titration is a highly reliable and well-established redox titration method for the determination of copper(II) ions. titrations.infoub.edu The method is indirect, involving the oxidation of iodide ions (I⁻) by Cu²⁺ to form iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). titrations.infoweebly.com

The process involves two main chemical reactions:

Oxidation of Iodide: Copper(II) ions oxidize iodide ions to iodine, while being reduced to copper(I) iodide, an insoluble precipitate. titrations.infoweebly.com 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂

Titration of Iodine: The liberated iodine is then titrated with a standard sodium thiosulfate solution. titrations.info I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The procedure requires the cupric oleate sample to be processed to bring the Cu²⁺ into a slightly acidic aqueous solution (pH 4-5). titrations.info A large excess of potassium iodide (KI) is added, leading to the formation of the copper(I) iodide precipitate and liberation of iodine, which turns the solution brown. weebly.com The solution is then titrated with sodium thiosulfate until the brown color fades to a pale yellow. At this point, a starch indicator is added, forming a deep blue-black complex with the remaining iodine. weebly.comresearchgate.net The titration is continued until the blue color disappears, which signifies the endpoint. titrations.info To achieve a sharper endpoint, potassium thiocyanate (KSCN) may be added near the end of the titration to displace any iodine adsorbed onto the surface of the CuI precipitate. titrations.inforesearchgate.net

Table 2: Key Steps and Reagents in Iodometric Titration of Copper
StepReagent/ConditionPurpose/Observation
Sample PreparationAcidification (pH 4-5) titrations.infoEnsures quantitative reaction.
Iodine LiberationPotassium Iodide (KI) titrations.infoReduces Cu²⁺ to CuI and produces I₂. Solution turns brown. weebly.com
TitrationSodium Thiosulfate (Na₂S₂O₃) titrations.infoReacts with liberated I₂. Brown color fades to yellow. weebly.com
Endpoint DetectionStarch Indicator titrations.infoForms a blue-black complex with I₂. weebly.com
EndpointAddition of Na₂S₂O₃Disappearance of the blue color. titrations.info
Endpoint Sharpening (Optional)Potassium Thiocyanate (KSCN) titrations.infoDisplaces adsorbed I₂ from the CuI precipitate. titrations.inforesearchgate.net

Electrochemical Sensing for this compound

Electrochemical sensors offer a modern, highly sensitive approach for the detection of cupric oleate, primarily by targeting the electroactive copper(II) ion. These sensors measure changes in electrical properties (such as current or potential) that occur due to redox reactions involving the analyte at an electrode surface.

The sensor typically consists of a working electrode, a reference electrode, and a counter electrode. The working electrode is where the electrochemical reaction of interest takes place. For copper detection, the working electrode material is crucial and can be composed of materials like copper oxide (CuO) nanomaterials mixed with multiwall carbon nanotubes (MWCNTs) or other modified surfaces. mdpi.com The presence of carboxylate-terminated groups on the electrode surface has also been shown to improve the performance of some electrochemical sensors. escholarship.org

A common technique is voltammetry, where a potential is applied to the working electrode and the resulting current is measured. The oxidation or reduction of Cu(II) ions at the electrode surface generates a current signal that is proportional to its concentration. For instance, the oxidation of Cu(II) to Cu(III) can be observed at specific potentials. mdpi.com Techniques such as square-wave voltammetry (SWV) are often used to enhance the signal and improve sensitivity. escholarship.org

To analyze cupric oleate, the sample would be dissolved in an appropriate electrolyte solution to liberate the Cu²⁺ ions. The electrochemical sensor is then immersed in the solution, and the voltammetric response is recorded. The peak current from the resulting voltammogram is then related to the copper concentration via a calibration curve. These sensors can offer advantages such as high sensitivity, a wide linear response range, and low limits of detection. mdpi.com

Environmental Chemistry Aspects and Fate of Cupricoleate Excluding Ecotoxicity Profiles

Photodegradation Pathways in Aqueous and Atmospheric Environments

The photodegradation of cupric oleate (B1233923) can proceed through pathways involving either the copper center or the oleate ligand. While direct photolysis studies on cupric oleate are not extensively detailed in the literature, its degradation can be inferred from the known photochemistry of copper(II) carboxylate complexes and oleic acid.

In aqueous systems, copper(II) carboxylates can undergo a light-induced ligand-to-metal charge transfer (LMCT). nih.govnih.govrsc.org This process involves the excitation of an electron from a ligand-centered orbital to a metal-centered orbital, resulting in the transient reduction of copper(II) to copper(I) and the formation of a carboxylate radical (oleate radical). This radical is unstable and can subsequently undergo decarboxylation to produce carbon dioxide and an alkyl radical, which can initiate further degradation reactions. nih.govnih.gov

The oleate ligand itself is also subject to photodegradation. Studies on oleic acid aerosol droplets have shown that irradiation with visible light can photoexcite the molecule, leading to its decay into various intermediates and ultimately forming both volatile and non-volatile products. nih.govacs.orgresearchgate.net This process can occur without the presence of other highly reactive species like ozone.

In the atmosphere, the primary degradation pathway for the oleate portion of the molecule is its reaction with ozone. The Criegee mechanism describes the ozonolysis of the carbon-carbon double bond in the oleic acid chain. This reaction cleaves the molecule, yielding shorter-chain, more functionalized, and often more water-soluble products such as nonanoic acid and azelaic acid. nih.gov The atmospheric lifetime of oleic acid due to this reaction is estimated to be very short, on the order of hours. nih.gov

Table 1: Plausible Photodegradation Pathways for Cupric Oleate
EnvironmentProposed PathwayKey Intermediates/ProcessPrimary Products
AqueousLigand-to-Metal Charge Transfer (LMCT)Photo-reduction of Cu(II) to Cu(I), Oleate radical formationCu(I) species, CO₂, Alkyl radicals
AtmosphericOzonolysis of Oleate ChainCriegee intermediateNonanoic acid, Azelaic acid, other aldehydes and carboxylic acids
Aqueous/AtmosphericDirect Photolysis of OleatePhotoexcited oleic acidVolatile and non-volatile degradation products

Biodegradation Mechanisms in Environmental Matrices (Focus on chemical transformation)

Cupric oleate is susceptible to biodegradation, primarily through the microbial metabolism of its oleate component. While the copper ion can exhibit inhibitory effects on microorganisms, studies have shown that bacteria such as Pseudomonas aeruginosa can utilize copper oleate. The central mechanism for the chemical transformation of the oleate chains is the β-oxidation pathway, a well-established process for fatty acid catabolism in bacteria. researchgate.net

The biodegradation process involves a sequence of enzymatic reactions:

Hydration: The process often begins with the hydration of the double bond in the oleate chain. Oleate hydratase enzymes catalyze the addition of a water molecule across the C9-C10 double bond to form 10-hydroxystearic acid. nih.govresearchgate.net

Oxidation: The resulting hydroxyl group is then oxidized by a dehydrogenase enzyme to a keto group, yielding 10-ketostearic acid. nih.govresearchgate.netnih.gov

β-Oxidation Cycles: The saturated fatty acid chain (stearic acid) or its keto-derivative enters the β-oxidation cycle. This pathway involves a repeated four-step sequence of oxidation, hydration, oxidation, and thiolysis, which shortens the fatty acid chain by two carbons during each cycle, producing acetyl-CoA. researchgate.net The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to generate energy for the cell.

This degradation of the oleate ligands results in the release of the copper(II) ion into the environmental matrix, where its fate is then governed by local geochemical conditions.

Table 2: Chemical Transformations in the Biodegradation of the Oleate Moiety
StepChemical TransformationEnzyme Class (Example)Key ReactantKey Product
1Hydration of double bondOleate HydrataseOleate10-Hydroxystearate
2Oxidation of hydroxyl groupAlcohol Dehydrogenase10-Hydroxystearate10-Ketostearate
3β-Oxidation SpiralAcyl-CoA Dehydrogenases, etc.Fatty Acyl-CoAAcetyl-CoA + Shortened Fatty Acyl-CoA

Sorption and Desorption Behavior in Soil and Sediment Systems

The fate of cupric oleate in terrestrial and aquatic systems is dominated by its strong sorption to soil and sediment particles. This behavior is a consequence of its low water solubility and the high affinity of both the copper ion and the long-chain oleate ligand for solid-phase components.

Sorption Mechanisms: The copper(II) ion is known to bind strongly to soil constituents, including clay minerals and, particularly, natural organic matter (NOM) through complexation reactions. nih.gov The oleate ligand, a hydrophobic long-chain fatty acid, preferentially partitions from water into the organic carbon fraction of soils and sediments. lmaleidykla.ltresearchgate.net Therefore, cupric oleate as a whole is expected to exhibit very high partitioning coefficients (Koc) and be largely immobile in the soil column. Its movement via leaching is considered minimal.

Desorption Behavior: Due to the strong chemical bonds formed between copper and soil organic matter, and the hydrophobic interactions of the oleate chain, desorption of cupric oleate is expected to be very low. nih.gov This suggests that once introduced into soil or sediment, cupric oleate and its primary dissociation products (copper ions and oleate) will be persistent and not readily remobilized into the aqueous phase. The compound will primarily reside in the upper soil horizons or become incorporated into benthic sediments.

Speciation and Complexation in Natural Waters

The speciation of cupric oleate in natural waters is fundamentally controlled by its character as a water-insoluble metal soap. Upon entering an aquatic environment, it is not expected to dissolve to a significant extent to release free cupric ions (Cu²⁺) and oleate anions.

Instead, cupric oleate is likely to exist in one of the following forms:

As a colloidal suspension of fine particles.

Adsorbed onto the surface of suspended particulate matter (SPM).

As a surface film or slick in cases of high concentration, due to its oily nature.

Over time, gravitational settling of these particles or aggregates will lead to the accumulation of cupric oleate in the sediment.

Should any minor dissolution occur, the fate of the released copper and oleate ions would be determined by the surrounding water chemistry. In typical fresh and marine waters, dissolved copper(II) is rapidly complexed by abundant natural organic ligands, such as humic and fulvic acids, and inorganic ligands like carbonate and hydroxide (B78521). nih.govoup.comfrontiersin.org This strong complexation reduces the concentration of the free, bioavailable cupric ion to extremely low levels. frontiersin.org The released oleate would contribute to the pool of dissolved organic carbon but is unlikely to significantly influence copper speciation due to the vast excess of other natural ligands.

Role in Nanoparticle Fate (e.g., stabilization, dissolution)

The oleate ligand, and by extension cupric oleate, plays a significant role in the environmental fate of metallic and metal oxide nanoparticles (NPs), particularly those based on copper. Oleic acid is widely used as a surface capping agent during the synthesis of nanoparticles to control their stability and reactivity.

Stabilization: When coated onto a nanoparticle surface, oleate molecules provide steric stabilization. The carboxylate head group anchors to the NP surface, while the long, hydrophobic hydrocarbon tails project into the surrounding medium. This organic layer acts as a physical barrier that prevents the nanoparticles from agglomerating into larger, less reactive aggregates. For elemental copper nanoparticles, this oleate coating is particularly crucial as it also protects the metallic core from rapid oxidation upon exposure to air.

Dissolution: The oleate coating can significantly modify the dissolution rate of nanoparticles. By creating a hydrophobic barrier at the nanoparticle-water interface, the coating can slow the release of toxic metal ions (e.g., Cu²⁺) from the nanoparticle structure into the aqueous environment. This modulation of dissolution is a critical factor in determining the ultimate environmental impact and bioavailability of the nanoparticles. The stability of this oleate coating itself is therefore a key parameter in predicting the long-term fate of the associated nanoparticle.

Table 3: Role of Oleate in the Environmental Fate of Copper-Based Nanoparticles
Aspect of FateFunction of Oleate LigandUnderlying MechanismEnvironmental Consequence
Stabilization (Aggregation)Capping / Dispersing AgentSteric hindrance from hydrophobic tails prevents particle-particle contact.Maintains NPs in a dispersed state, increasing potential for transport.
Stabilization (Oxidation)Protective CoatingForms a physical barrier preventing contact between the metallic core and oxidants (e.g., O₂).Preserves the core material of the nanoparticle (e.g., Cu(0)), altering its reactivity.
DissolutionRate ModifierHydrophobic layer limits water access to the NP surface, slowing the release of metal ions.Reduces the rate of ion release, potentially lowering acute toxicity and bioavailability.

Future Research Directions and Emerging Areas in Cupricoleate Chemistry

Integration with Advanced Manufacturing Techniques (e.g., 3D printing)

The integration of functional materials with additive manufacturing, or 3D printing, represents a paradigm shift in creating bespoke devices and structures. Future research will focus on leveraging the unique properties of cupricoleate as a key component in functional inks and filaments. Its long oleate (B1233923) chains can impart favorable rheological properties (viscosity and shear-thinning behavior) necessary for extrusion-based methods like Direct Ink Writing (DIW).

A primary research goal is the development of this compound-based precursors for printing metallic copper or copper oxide microstructures. In this process, a this compound-laden ink is printed into a desired three-dimensional shape. Subsequent thermal post-processing (calcination) under controlled atmospheres would remove the organic oleate ligands, leaving behind a porous network of pure copper or its oxides. This approach could enable the rapid prototyping of custom-shaped catalyst beds, micro-heaters, or conductive pathways for printed electronics. Research will need to precisely correlate ink composition with final material properties, as detailed in the comparative table below.

Feedstock TypeTarget Copper Content (wt%)Target Viscosity (Pa·s at 1 s⁻¹)Potential Printing Resolution (μm)Key Post-Processing Step
This compound-Polymer Filament (FDM)5 - 15%N/A (Solid)100 - 200Thermal Debinding & Sintering
This compound-Solvent Ink (DIW)20 - 40%10 - 10020 - 50Evaporation & Calcination
This compound-Monomer Resin (SLA/DLP)2 - 10%0.5 - 210 - 30UV Curing & Calcination

Exploration of Novel Coordination Architectures and Metal-Organic Frameworks (MOFs)

While this compound typically exists as a simple dimeric "paddle-wheel" structure, its components—the copper(II) ion and the flexible oleate ligand—are valuable building blocks for more complex supramolecular assemblies. A significant area of future research involves the design of novel coordination polymers and Metal-Organic Frameworks (MOFs) that incorporate this compound or its derivatives.

One approach involves using this compound as a metallo-ligand, where the pre-formed dimer acts as a node that is then connected by secondary, rigid linkers. A more disruptive approach seeks to use the oleate ligand itself, possibly in combination with other ligands like terephthalic acid, to construct new MOFs. The long, hydrophobic alkyl chains of the oleate ligands could create unique pore environments within the MOF, making them highly suitable for the selective adsorption and separation of nonpolar molecules or for serving as nanoreactors for catalysis in organic media. The challenge lies in controlling the crystallization of these frameworks, as the flexibility of the oleate ligand can frustrate the formation of ordered, porous structures.

Hypothetical MOF SystemLinker(s)Target Surface Area (m²/g)Key Structural FeaturePotential Application
Cu-BTC-Oleate CompositeTrimesic acid, Oleate500 - 900Oleate chains decorating pore surfacesSelective hydrocarbon separation
Cu₂(oleate)₂(bipy) PolymerOleate, 4,4'-Bipyridine< 1001D or 2D coordination polymerAnisotropic magnetic material
Functionalized Cu-MOF-XModified oleate with terminal functional group300 - 700Covalently anchored functional groupsHeterogeneous catalysis

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

Traditional syntheses of this compound often rely on metathesis reactions in organic solvents, which can generate significant chemical waste and require energy-intensive purification steps. Adhering to the principles of green chemistry, future research is actively pursuing more sustainable and efficient synthetic methodologies.

Synthesis MethodTypical Reaction TimePrimary SolventRelative Energy InputExpected Yield (%)
Conventional Solvent Metathesis4 - 12 hoursToluene or HeptaneHigh85 - 95%
Microwave-Assisted Synthesis5 - 30 minutesEthanol (B145695) or WaterMedium> 90%
Mechanochemical Grinding30 - 90 minutesNone (Solvent-free)Low> 95%
Sonochemical Synthesis1 - 2 hoursWater/Ethanol EmulsionMedium-Low> 90%

Advanced Characterization under Operando Conditions for Catalytic and Material Applications

To fully understand and optimize the function of this compound in applications like catalysis or as a material curing agent, it is essential to study its chemical and structural state under actual working conditions. Operando spectroscopy and diffraction are powerful techniques that allow researchers to observe these changes in real-time, rather than relying on ex situ analysis of the pre- and post-reaction material.

Future research will heavily employ operando techniques to elucidate the dynamic nature of this compound-based systems. For example, when this compound is used as a catalyst precursor for an oxidation reaction, operando X-ray Absorption Spectroscopy (XAS) can track the oxidation state and local coordination environment of the copper centers as the reaction proceeds. Simultaneously, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can monitor the transformation of the oleate ligands and the interaction of reactants with the catalyst surface. These insights are critical for identifying the true active species, understanding deactivation mechanisms, and designing more robust and efficient materials.

Operando TechniqueInformation ObtainedExample Application in this compound Research
X-ray Absorption Spectroscopy (XAS)Cu oxidation state, coordination number, bond distancesTracking the reduction of Cu(II) to Cu(I)/Cu(0) during a catalytic cycle
X-ray Diffraction (XRD)Crystalline phase, lattice parameters, particle sizeObserving the in-situ formation of copper oxide nanoparticles from this compound decomposition
Raman/Infrared SpectroscopyVibrational modes of ligands, presence of adsorbatesMonitoring the C=C bond of the oleate ligand during a hydrogenation reaction
Gas Chromatography-Mass Spectrometry (GC-MS)Gaseous product evolutionCorrelating catalyst structural changes with catalytic activity and selectivity in real-time

Computational Design and Predictive Modeling for Targeted Applications

The empirical, trial-and-error approach to materials discovery is increasingly being supplemented and guided by computational modeling. For this compound and its derivatives, quantum chemical methods like Density Functional Theory (DFT) will play a pivotal role in accelerating research and development.

Future computational work will focus on several key areas. First, predictive modeling can be used to screen libraries of modified carboxylate ligands to predict how changes in the ligand structure (e.g., chain length, degree of unsaturation, functional groups) will affect the electronic properties and stability of the resulting copper complex. Second, DFT can be used to model reaction mechanisms at the molecular level, calculating activation barriers for catalytic cycles involving this compound-derived species. This can help rationalize experimental observations and guide the design of more active catalysts. Finally, high-throughput computational screening can predict the properties of hypothetical this compound-based MOFs, identifying promising candidates for synthesis and testing for specific applications like gas storage or separation.

Computational MethodPredicted PropertyRelevance to this compound Research
Density Functional Theory (DFT)Electronic structure, reaction energy barriersPredicting catalytic activity and selectivity for oxidation/hydrogenation reactions
Molecular Dynamics (MD)Rheological properties, self-assembly behaviorDesigning this compound-based inks for 3D printing with optimal viscosity and stability
High-Throughput Screening (HTS)Adsorption energies, structural stabilityIdentifying novel MOF architectures incorporating oleate for targeted gas separations
Spectroscopic Simulation (IR, Raman)Vibrational frequenciesAiding the interpretation of experimental operando spectroscopic data

Q & A

Q. What are the standard methodologies for synthesizing cupricoleate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves reacting copper salts (e.g., CuSO₄) with oleic acid under controlled conditions. Key parameters include:

  • pH : Optimal alkaline conditions (pH 8–9) to facilitate deprotonation of oleic acid and Cu²⁺ coordination .
  • Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may increase oxidation byproducts; lower temperatures improve selectivity but reduce yield .
  • Molar ratios : A 1:2 Cu²⁺:oleate ratio is common to avoid excess unreacted copper, which complicates purification .
    Validation: Characterization via FTIR (Cu-O stretching at ~550 cm⁻¹) and elemental analysis ensures stoichiometric accuracy .

Q. How can researchers validate the structural integrity of this compound in synthesized samples?

A multi-technique approach is critical:

  • Spectroscopy : FTIR confirms Cu-O bonding; UV-Vis identifies d-d transitions of Cu²⁺ (λ ~800 nm) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition peaks should align with literature values for this compound (e.g., ~250°C for ligand loss) .
  • X-ray diffraction (XRD) : Amorphous vs. crystalline phase identification; compare with reference patterns in databases like ICSD .
    Note: Cross-validate results with independent techniques to mitigate instrumental bias .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported catalytic activity across studies?

Discrepancies often arise from:

  • Surface morphology : Nanoparticulate vs. bulk this compound exhibits divergent catalytic behaviors. Use TEM/SEM to correlate structure-activity relationships .
  • Solvent effects : Polar solvents (e.g., ethanol) may stabilize intermediates differently than nonpolar media. Conduct solvent-screening studies with kinetic profiling .
  • Impurity interference : Trace metals (e.g., Fe³⁺) from precursors can act as co-catalysts. Employ ICP-MS to quantify impurities and design controlled experiments .
    Recommendation: Replicate conflicting studies under identical conditions to isolate variables .

Q. How can researchers design robust experiments to study this compound’s interactions with biological membranes?

Use the PICOT framework to structure the investigation:

  • Population : Lipid bilayers (e.g., DOPC liposomes).
  • Intervention : this compound at physiologically relevant concentrations (0.1–10 µM).
  • Comparison : Untreated membranes or alternative copper complexes.
  • Outcome : Membrane permeability (measured via fluorescence dye leakage assays).
  • Time : Acute (minutes) vs. chronic (hours) exposure .
    Methodology: Combine molecular dynamics simulations (for mechanistic insights) with experimental data to address reproducibility challenges .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound stability studies?

  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., pH, temperature, humidity) to identify dominant degradation pathways .
  • Bayesian modeling : Quantifies uncertainty in stability predictions, especially with sparse data .
  • Outlier detection : Use Grubbs’ test to exclude anomalous measurements caused by experimental artifacts .
    Data reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including step-by-step procedures, equipment calibration data, and raw spectral files .
  • Ethical data use : Cite primary sources for comparative studies and avoid over-reliance on secondary interpretations .
  • Literature integration : Use tools like SciFinder to map conflicting results and identify gaps (e.g., this compound’s role in redox biology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.